Methyl acetylacetate-d3
Description
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Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
119.13 g/mol |
IUPAC Name |
methyl 4,4,4-trideuterio-3-oxobutanoate |
InChI |
InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i1D3 |
InChI Key |
WRQNANDWMGAFTP-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)CC(=O)OC |
Canonical SMILES |
CC(=O)CC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl acetylacetate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl acetylacetate-d3 (Methyl 3-oxobutanoate-d3) is the deuterated form of methyl acetylacetate, an endogenous metabolite. The substitution of three hydrogen atoms with deuterium (B1214612) isotopes in the acetyl group confers a higher molecular weight, making it a valuable tool in various scientific applications, particularly in analytical chemistry and metabolic research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers and professionals in drug development.
Chemical and Physical Properties
The incorporation of deuterium atoms into the methyl acetylacetate molecule results in a slight increase in its molecular weight compared to the non-deuterated analog. While many of the physical properties are similar, the difference in mass is the key feature exploited in its applications.
| Property | Value | Reference |
| Molecular Formula | C₅H₅D₃O₃ | [1][2] |
| Molecular Weight | 119.13 g/mol | [1] |
| Appearance | Oily Liquid | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Tetrahydrofuran | [3] |
Properties such as boiling point, melting point, and density are expected to be very similar to those of non-deuterated methyl acetylacetate, which are approximately 169-170 °C, -80 °C, and 1.076 g/cm³, respectively.
Synthesis and Purification
Synthesis
A common synthetic route to this compound involves the reaction of Methanol-d4 with 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (B1303135) (a derivative of Meldrum's acid).[1]
Experimental Protocol: Synthesis of this compound
This is a generalized protocol based on known organic synthesis principles for similar compounds, as a detailed, publicly available protocol for this specific synthesis is not readily found.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione in an excess of Methanol-d4.
-
Reaction: Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The excess Methanol-d4 is removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
Purification
Purification of the crude product is typically achieved through distillation under reduced pressure to obtain the final product with high purity.[4] The purity can be assessed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Data
The spectroscopic data for this compound will be similar to that of its non-deuterated counterpart, with key differences arising from the presence of deuterium.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the singlet corresponding to the acetyl methyl protons (typically around 2.2 ppm) in methyl acetylacetate will be absent or significantly reduced in intensity in the d3-analog. The other proton signals, the methylene (B1212753) protons (around 3.4 ppm) and the methoxy (B1213986) protons (around 3.7 ppm), will remain.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a characteristic triplet for the carbon of the CD₃ group due to coupling with deuterium (spin I=1). The chemical shifts of the other carbons will be largely unaffected.
| Carbon Position | Expected Chemical Shift (ppm) |
| C=O (ketone) | ~201 |
| C=O (ester) | ~168 |
| -CH₂- | ~50 |
| -OCH₃ | ~52 |
| -CD₃ | ~30 (will appear as a triplet) |
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 119, which is 3 units higher than that of the non-deuterated compound (m/z 116). The fragmentation pattern will also be altered. For instance, the prominent fragment corresponding to the acetyl group ([CH₃CO]⁺) at m/z 43 in the non-deuterated spectrum will be shifted to m/z 46 ([CD₃CO]⁺) in the d3-analog.
Infrared (IR) Spectroscopy
The IR spectrum will be very similar to that of methyl acetylacetate, showing characteristic peaks for the C=O stretching of the ketone (around 1720 cm⁻¹) and the ester (around 1745 cm⁻¹), as well as C-O stretching bands. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).
Chemical Reactivity and Kinetic Isotope Effect
The chemical reactivity of this compound is governed by the presence of the β-ketoester functionality. The alpha-hydrogens (protons on the carbon between the two carbonyl groups) are acidic and can be removed by a base to form a resonance-stabilized enolate.
Acidity of Alpha-Hydrogens
The pKa of the alpha-hydrogens in β-ketoesters is typically around 11.[5] The substitution of hydrogen with deuterium can have a small effect on the acidity, which is related to the kinetic isotope effect.
Kinetic Isotope Effect (KIE)
The cleavage of a C-D bond requires more energy than the cleavage of a C-H bond. This leads to a primary kinetic isotope effect (kH/kD > 1) in reactions where the cleavage of this bond is the rate-determining step. For the enolization or deprotonation of this compound at the acetyl group, a significant KIE would be expected. This property is fundamental to the use of deuterated compounds in mechanistic studies and in altering the metabolic fate of drugs.[6][7] The slower rate of C-D bond cleavage can lead to "metabolic switching," where the metabolism of a drug is diverted to other pathways, potentially reducing the formation of toxic metabolites.[8]
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in analytical methods, particularly in mass spectrometry-based quantification.[1][9]
Internal Standard in Mass Spectrometry
In quantitative analysis using techniques like GC-MS or LC-MS, an internal standard is a compound that is added in a known amount to the sample. The ideal internal standard is an isotopically labeled version of the analyte.[10] this compound serves this purpose for the quantification of endogenous or exogenous methyl acetylacetate. Since it has nearly identical chemical and physical properties to the non-deuterated form, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, it is distinguished by its higher mass, allowing for accurate quantification by comparing the peak area of the analyte to that of the internal standard.
Metabolic Tracer Studies
Deuterated compounds like this compound can be used as tracers in metabolic studies.[9] By introducing the labeled compound into a biological system, researchers can track its metabolic fate and elucidate metabolic pathways. The deuterium label allows for the differentiation of the tracer and its metabolites from the endogenous pool of unlabeled molecules.
Conclusion
This compound is a valuable chemical tool with significant applications in analytical chemistry and drug development. Its key chemical property, the presence of deuterium in the acetyl group, allows it to serve as an excellent internal standard for accurate quantification in mass spectrometry-based assays. Furthermore, the kinetic isotope effect associated with the C-D bond provides a basis for its use in mechanistic studies and in understanding and modifying drug metabolism. This guide provides a foundational understanding of the chemical properties and applications of this compound for researchers and scientists in relevant fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl-D3 3-Oxobutanoate | 107694-22-4 [chemicalbook.com]
- 3. Methyl-d3 3-Oxobutanoate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 9. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scs.illinois.edu [scs.illinois.edu]
An In-depth Technical Guide to the Synthesis and Purification of Methyl Acetylacetate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of methyl acetylacetate-d3 (methyl 3-oxobutanoate-d3). This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a robust synthetic protocol, detailed purification procedures, and analytical methods for assessing isotopic enrichment and chemical purity.
Synthesis of this compound
The synthesis of this compound with deuteration at the acetyl methyl group is most effectively achieved through a base-catalyzed condensation of acetone-d6 (B32918) with dimethyl carbonate. This method avoids the non-specific deuteration that can occur with direct H-D exchange on methyl acetoacetate.
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
Acetone-d6 (99.5 atom % D)
-
Dimethyl carbonate (anhydrous)
-
Sodium methoxide (B1231860) (95%)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with sodium methoxide (1.2 equivalents) and anhydrous diethyl ether.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of acetone-d6 (1.0 equivalent) and dimethyl carbonate (1.5 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
The reaction is cooled to 0 °C, and the excess sodium methoxide is neutralized by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification of this compound
The crude product is purified by fractional distillation under reduced pressure to obtain high-purity this compound.
Experimental Protocol
Apparatus:
-
A fractional distillation apparatus with a Vigreux column.
-
Oil bath.
-
Vacuum pump and pressure gauge.
Procedure:
-
The crude this compound is transferred to the distillation flask.
-
The apparatus is evacuated to a pressure of approximately 20 mmHg.
-
The flask is heated in an oil bath. The fraction boiling at 70-72 °C at 20 mmHg is collected as pure this compound.
Quality Control and Characterization
The chemical purity and isotopic enrichment of the synthesized this compound are determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Mass spectrometer with electron ionization (EI) source.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Scan Range: m/z 30-200
Analysis:
The mass spectrum of the product will show a molecular ion peak at m/z 119 for this compound (C5H5D3O3). The absence of a significant peak at m/z 116 (the molecular weight of unlabeled methyl acetoacetate) indicates high isotopic enrichment. The isotopic purity is calculated from the relative intensities of the molecular ion peaks of the deuterated and unlabeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
The ¹H NMR spectrum is used to confirm the structure and assess the degree of deuteration. In a fully deuterated acetyl group, the singlet corresponding to the acetyl protons (typically around δ 2.2 ppm) will be absent. The presence of a small residual singlet at this chemical shift can be used to quantify the isotopic purity by comparing its integration to that of the non-deuterated methylene (B1212753) protons (δ 3.4 ppm) or the methoxy (B1213986) protons (δ 3.7 ppm).
²H NMR (61.4 MHz, CHCl₃):
The ²H NMR spectrum should show a single resonance corresponding to the deuterons in the acetyl group, confirming the position of deuteration.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and purification of this compound.
| Parameter | Value |
| Starting Material | Acetone-d6 |
| Yield (crude) | 75-85% |
| Yield (purified) | 60-70% |
| Chemical Purity (GC-MS) | >99% |
| Isotopic Enrichment (MS) | >98 atom % D |
Caption: Table 1: Synthesis and Purification Data.
| Technique | Parameter | Specification |
| GC-MS | Retention Time | ~8.5 min (DB-5ms) |
| Molecular Ion (d3) | m/z 119 | |
| Molecular Ion (d0) | m/z 116 | |
| ¹H NMR | Acetyl protons (CD₃) | Signal absent or significantly reduced |
| Methylene protons (-CH₂-) | δ ~3.4 ppm (singlet) | |
| Methoxy protons (-OCH₃) | δ ~3.7 ppm (singlet) | |
| ²H NMR | Acetyl deuterons (-CD₃) | δ ~2.2 ppm (singlet) |
Caption: Table 2: Analytical Characterization Data.
Visualizations
The following diagrams illustrate the key workflows in the synthesis and analysis of this compound.
Caption: Synthesis Workflow for this compound.
Caption: Analytical Workflow for Characterization.
An In-depth Technical Guide to the Mass Spectrum of Methyl Acetylacetate-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the mass spectrum of methyl acetylacetate-d3 (CD₃COCH₂COOCH₃), a deuterated isotopologue of the endogenous metabolite methyl acetoacetate (B1235776). In the absence of publicly available experimental data for the deuterated species, this document presents a predicted mass spectrum based on the known fragmentation patterns of methyl acetoacetate and the principles of mass spectrometry for isotopically labeled compounds. This guide includes a predicted fragmentation data table, a detailed experimental protocol for acquiring such a spectrum via Gas Chromatography-Mass Spectrometry (GC-MS), and a visualization of the predicted fragmentation pathway. This information is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard or tracer in metabolic studies.
Introduction
Methyl acetylacetate is a β-keto ester of significant interest in various biological and chemical studies. Its deuterated analogue, this compound, serves as an excellent internal standard for quantitative analysis by mass spectrometry, owing to its chemical similarity and mass difference from the endogenous compound.[1] Understanding the fragmentation pattern of this compound under electron ionization (EI) is crucial for developing robust analytical methods. Electron ionization is a hard ionization technique that induces extensive fragmentation, providing a characteristic "fingerprint" for a molecule that is valuable for its structural elucidation.[2][3]
This guide will focus on the predicted mass spectrum of methyl acetylacetate with deuterium (B1214612) labeling on the acetyl methyl group. The molecular weight of the non-deuterated methyl acetoacetate is 116.12 g/mol , while the d3-variant is predicted to have a molecular weight of 119.14 g/mol .
Predicted Mass Spectrum and Fragmentation Data
The mass spectrum of this compound is predicted by analyzing the fragmentation of its non-deuterated counterpart and accounting for the three-dalton mass shift in fragments containing the acetyl-d3 group. The fragmentation of β-keto esters is typically dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[4][5] The predicted major fragments for this compound are summarized in the table below.
| Predicted m/z | Proposed Fragment Ion | Predicted Relative Abundance | Proposed Fragmentation Pathway |
| 119 | [CD₃COCH₂COOCH₃]⁺• | Low | Molecular Ion |
| 104 | [CD₃COCHCO]⁺• | Low | Loss of •CH₃ from ester |
| 88 | [M - •OCH₃]⁺ | Moderate | Loss of methoxy (B1213986) radical |
| 76 | [M - CD₃CO]⁺ | Moderate | Loss of acetyl-d3 radical |
| 59 | [COOCH₃]⁺ | High | Cleavage at the α-position to the ester carbonyl |
| 46 | [CD₃CO]⁺ | Very High (Base Peak) | Cleavage at the α-position to the keto carbonyl |
| 43 | [CH₃CO]⁺ | Moderate | McLafferty Rearrangement product |
Predicted Fragmentation Pathway
The fragmentation of the this compound molecular ion ([M]⁺•) is initiated by the removal of an electron, typically from one of the oxygen atoms. The resulting radical cation then undergoes a series of fragmentation reactions to produce the observed ions. The primary fragmentation pathways are visualized in the diagram below.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
This section details a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Instrumentation
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a mass spectrometer (MS) detector.
-
Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
Reagents and Sample Preparation
-
Solvent: High-purity ethyl acetate (B1210297) or dichloromethane.
-
Sample Concentration: Prepare a 10 µg/mL solution of this compound in the chosen solvent.[6]
-
Vials: Use 2 mL amber glass autosampler vials with PTFE-lined caps.
GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split 10:1, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)[2]
-
Electron Energy: 70 eV[7]
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: 3 minutes.
Data Acquisition and Analysis
-
Acquire the data in full scan mode.
-
Process the data using the instrument's software to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion and major fragment ions and compare them to the predicted spectrum.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrum of this compound. The predicted fragmentation pattern, centered around a base peak at m/z 46 ([CD₃CO]⁺), offers a clear distinction from its non-deuterated counterpart. The detailed GC-MS protocol provides a robust starting point for researchers aiming to quantify this important internal standard in complex biological matrices. While the provided data is theoretical, it is based on well-established principles of mass spectrometry and serves as a reliable guide for method development and data interpretation in metabolomics and pharmacokinetic studies.
References
- 1. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. uoguelph.ca [uoguelph.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the 1H NMR Spectrum of Methyl Acetylacetate-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the key features of the 1-Hole Nuclear Magnetic Resonance (¹H NMR) spectrum of Methyl acetylacetate-d3. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and quantitative analysis. This document outlines the characteristic chemical shifts, and integration patterns observed for this compound, arising from its keto-enol tautomerism. Detailed experimental protocols for sample preparation and spectral acquisition are provided, alongside visual diagrams to facilitate the understanding of the underlying chemical principles and experimental workflows.
Introduction
Methyl acetylacetate, a beta-ketoester, is a fundamental building block in organic synthesis and is of significant interest in medicinal chemistry and drug development. The deuterated isotopologue, this compound, where the acetyl methyl protons are replaced by deuterium, serves as a valuable internal standard in quantitative NMR (qNMR) and as a tool in mechanistic studies. A thorough understanding of its ¹H NMR spectrum is crucial for its effective application.
The most prominent feature of the ¹H NMR spectrum of methyl acetylacetate is the presence of two distinct tautomeric forms in solution: the keto form and the enol form. This equilibrium is sensitive to solvent, temperature, and concentration. The deuteration at the acetyl group simplifies the spectrum by eliminating the signal from these three protons, allowing for a clearer observation of the remaining resonances.
Key Features of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by signals corresponding to both the keto and enol tautomers. The relative integration of these signals provides the equilibrium ratio of the two forms under the given experimental conditions.
Table 1: Summary of ¹H NMR Spectral Data for this compound
| Tautomer | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration (relative) |
| Keto | Methylene (B1212753) (-CH₂-) | ~ 3.6 | Singlet | 2 |
| Methoxy (B1213986) (-OCH₃) | ~ 3.7 | Singlet | 3 | |
| Enol | Methine (=CH-) | ~ 5.0 | Singlet | 1 |
| Methoxy (-OCH₃) | ~ 3.7 | Singlet | 3 | |
| Hydroxyl (-OH) | ~ 12.0 | Broad Singlet | 1 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. The signal for the acetyl methyl group (CD₃) is absent in the ¹H NMR spectrum.
Keto Tautomer
The keto form of this compound gives rise to two singlet signals in the ¹H NMR spectrum.
-
Methylene Protons (-CH₂-): A singlet appearing at approximately 3.6 ppm corresponds to the two protons of the methylene group situated between the two carbonyl groups.
-
Methoxy Protons (-OCH₃): A singlet at around 3.7 ppm is assigned to the three protons of the methyl ester group.
Enol Tautomer
The enol form is characterized by three distinct signals.
-
Methine Proton (=CH-): A singlet at approximately 5.0 ppm is due to the vinylic proton.
-
Methoxy Protons (-OCH₃): The methyl ester protons of the enol form resonate at a similar chemical shift to those of the keto form, around 3.7 ppm. In many spectra, the methoxy signals of the keto and enol forms may overlap.
-
Hydroxyl Proton (-OH): The enolic hydroxyl proton is highly deshielded due to intramolecular hydrogen bonding and appears as a broad singlet significantly downfield, typically around 12.0 ppm.
Keto-Enol Tautomerism
The equilibrium between the keto and enol forms is a dynamic process that is fundamental to the chemistry of Methyl acetylacetate. The following diagram illustrates this tautomerization.
Experimental Protocols
The following provides a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.
Sample Preparation
Table 2: Materials for Sample Preparation
| Material | Specification |
| This compound | ≥ 98% isotopic purity |
| NMR Solvent | CDCl₃ (Chloroform-d), ≥ 99.8% D |
| NMR Tube | 5 mm, high precision |
| Pipettes | Calibrated glass pipettes |
Procedure:
-
Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
NMR Spectrometer Setup and Data Acquisition
Table 3: NMR Instrument Parameters
| Parameter | Value |
| Spectrometer Frequency | ≥ 400 MHz |
| Nucleus | ¹H |
| Temperature | 298 K (25 °C) |
| Pulse Sequence | Standard single pulse (zg30) |
| Number of Scans | 16-64 (depending on concentration) |
| Relaxation Delay (d1) | 5 seconds |
| Acquisition Time | ≥ 3 seconds |
| Spectral Width | 16 ppm (-2 to 14 ppm) |
| Referencing | Tetramethylsilane (B1202638) (TMS) at 0.00 ppm |
Acquisition Workflow:
The following diagram outlines the logical workflow for acquiring the ¹H NMR spectrum.
Data Analysis and Interpretation
Chemical Shift Referencing
The acquired spectrum should be referenced by setting the residual solvent peak of CDCl₃ to 7.26 ppm or by using an internal standard such as tetramethylsilane (TMS) set to 0.00 ppm.
Integration and Quantitative Analysis
The relative amounts of the keto and enol tautomers can be determined by integrating their respective characteristic signals. The integration of the methylene peak of the keto form (-CH₂-, 2H) and the methine peak of the enol form (=CH-, 1H) are typically used.
The percentage of the enol form can be calculated using the following equation:
% Enol = [Integration(=CH-)] / {[Integration(-CH₂-)/2] + [Integration(=CH-)]} x 100
Conclusion
The ¹H NMR spectrum of this compound provides a clear and detailed picture of its keto-enol tautomerism. The deuteration at the acetyl position simplifies the spectrum, making it an excellent tool for studying this fundamental equilibrium and for use as an internal standard. The key features are the distinct signals for the keto methylene protons and the enol methine and hydroxyl protons. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-quality spectra for accurate structural elucidation and quantitative analysis. This in-depth understanding is essential for professionals in drug development and various fields of chemical research where precise molecular characterization is paramount.
A Technical Guide to Natural Abundance Correction for Methyl Acetylacetate-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled compounds are indispensable tools in quantitative mass spectrometry, serving as internal standards to ensure accuracy and precision. Methyl acetylacetate-d3, a deuterated analog of the endogenous metabolite methyl acetoacetate (B1235776), is frequently employed in metabolic research and drug development. However, the accurate quantification of its isotopic enrichment is complicated by the natural abundance of stable isotopes in its elemental composition. This technical guide provides an in-depth overview of the principles and methodologies for performing natural abundance correction for this compound. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of the correction process.
Introduction to Natural Abundance Correction
Isotopic Composition of Methyl Acetylacetate
To perform natural abundance correction, it is essential to know the molecular formula of the analyte and the natural abundances of the stable isotopes of its constituent elements.
Molecular Formulas:
The 'd3' designation indicates that three hydrogen atoms have been replaced by deuterium (B1214612).
Table 1: Natural Abundance of Stable Isotopes for Elements in Methyl Acetylacetate
| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 |
Source: Data compiled from various sources.
Mass Spectra of Methyl Acetylacetate and this compound
The mass spectrum of unlabeled methyl acetoacetate exhibits a characteristic pattern of peaks corresponding to the molecular ion and its fragments. The mass spectrum of this compound will show a shift in the molecular ion peak and fragment peaks containing deuterium atoms.
Table 2: Theoretical Monoisotopic Masses
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Methyl Acetylacetate | C₅H₈O₃ | 116.04734 |
| This compound | C₅H₅D₃O₃ | 119.06603 |
Table 3: Representative Mass Spectrum Data for Methyl Acetylacetate (Electron Ionization)
| m/z | Relative Intensity (%) | Possible Fragment |
| 43 | 100 | [CH₃CO]⁺ |
| 59 | 11 | [COOCH₃]⁺ |
| 74 | 8 | [M - C₂H₂O]⁺ |
| 85 | 11 | [M - OCH₃]⁺ |
| 116 | 9 | [M]⁺ |
Note: This is a simplified representation based on publicly available data. Actual fragmentation patterns may vary depending on the ionization method and instrument conditions.
For this compound, the molecular ion peak would be expected at m/z 119. The relative intensities of the fragment ions will depend on the position of the deuterium labels.
The Principle of Natural Abundance Correction
The correction for natural abundance is typically performed using a matrix-based algorithm. The measured isotopic distribution (M) is a result of the true isotopic enrichment (L) convoluted with a correction matrix (C) that accounts for the contribution of naturally occurring heavy isotopes.
M = C × L
To find the true isotopic enrichment, this equation is solved for L:
L = C⁻¹ × M
The correction matrix (C) is constructed based on the elemental composition of the molecule and the known natural abundances of its isotopes. Each element of the matrix C(i, j) represents the probability that an ion with a true mass shift of 'j' (due to labeling) will be measured at a mass shift of 'i' due to the addition of naturally occurring heavy isotopes.
Experimental Protocol: Quantification of this compound by GC-MS
This section provides a general protocol for the quantitative analysis of this compound as an internal standard for the determination of unlabeled Methyl acetoacetate in a biological matrix.
5.1. Sample Preparation
-
Spiking: To 100 µL of the biological sample (e.g., plasma, cell lysate), add a known amount of this compound solution to serve as the internal standard.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization (Optional but recommended for improved chromatographic properties):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a derivatizing agent (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)).
-
Incubate the mixture at 60°C for 30 minutes.
-
-
Final Preparation: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial for analysis.
5.2. GC-MS Analysis
-
Gas Chromatograph (GC) System: A standard GC system equipped with a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms column).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless injection of 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer (MS) System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
SIM Mode Ions (for derivatized analytes): Monitor characteristic ions for both the analyte and the deuterated internal standard. For example, monitor the molecular ion and a major fragment ion for both species.
-
MRM Transitions (for triple quadrupole):
-
Methyl acetoacetate (unlabeled): Precursor ion → Product ion
-
This compound: Precursor ion (+3 Da) → Product ion
-
-
5.3. Data Analysis and Correction
-
Peak Integration: Integrate the peak areas of the selected ions for both the unlabeled methyl acetoacetate and the this compound internal standard.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Calibration Curve: Generate a calibration curve by analyzing a series of calibration standards with known concentrations of unlabeled methyl acetoacetate and a constant concentration of the internal standard. Plot the peak area ratio against the concentration of the analyte.
-
Quantification: Determine the concentration of methyl acetoacetate in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Natural Abundance Correction: Apply a natural abundance correction algorithm to the raw mass spectral data to determine the true isotopic enrichment, especially if conducting metabolic flux studies with ¹³C-labeled tracers where the contribution of naturally abundant isotopes from the d3-standard could interfere.
Visualization of a Relevant Metabolic Pathway and Experimental Workflow
Methyl acetoacetate is an ester of acetoacetate, a ketone body. Ketone bodies are crucial alternative energy sources, especially during periods of fasting or in ketogenic states. The following diagrams illustrate the ketone body metabolism pathway and a typical experimental workflow for a tracer experiment using this compound.
Caption: Ketone Body Metabolism Pathway.
Caption: GC-MS Workflow with Internal Standard.
Conclusion
The accurate application of natural abundance correction is a cornerstone of reliable quantitative analysis using stable isotope-labeled internal standards like this compound. By understanding the principles of isotopic distribution and employing appropriate correction algorithms, researchers can significantly enhance the quality and accuracy of their mass spectrometry data. This guide provides the foundational knowledge, practical protocols, and conceptual frameworks necessary for professionals in drug development and metabolic research to confidently implement these essential correction methodologies in their work.
References
Methyl Acetylacetate-d3: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for Methyl acetylacetate-d3. The information presented is essential for ensuring a safe laboratory environment when working with this compound. The safety data for this compound is predominantly based on the non-deuterated form, Methyl acetoacetate (B1235776), as isotopic labeling with deuterium (B1214612) does not significantly alter its fundamental chemical hazards.
Hazard Identification and Classification
This compound is classified as a combustible liquid that can cause serious eye damage.[1][2] It is crucial to understand these hazards to implement appropriate safety measures.
GHS Hazard Statements:
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is a prerequisite for its safe handling.
| Property | Value | Source |
| Molecular Formula | C5H5D3O3 | [3] |
| Molecular Weight | 119.13 g/mol (approx.) | N/A |
| Appearance | Colorless liquid | [2][4][5] |
| Odor | Pleasant, fruity | [2][5] |
| Melting Point | -80 °C / -112 °F | [1][6][7][8] |
| Boiling Point | 169 - 170 °C / 336 - 338 °F | [1][2][8] |
| Flash Point | 67 - 70 °C / 152.6 - 158 °F (closed cup) | [2][6][7][9] |
| Density | 1.076 g/cm³ at 25 °C | [1][5][8] |
| Vapor Pressure | 1 hPa at 20 °C | [2] |
| Vapor Density | 4.0 | [2][8] |
| Autoignition Temperature | 280 °C / 536 °F | [2][9] |
| Solubility in Water | Soluble | [2][5] |
| Flammability Limits | LEL: 3.1%, UEL: 16% | [2][6] |
Toxicological Information
Toxicological data provides critical information about the potential health effects of exposure. The data below is for the non-deuterated Methyl acetoacetate.
| Metric | Value | Species | Test Guideline | Source |
| Acute Oral Toxicity (LD50) | 2,580 - 3,228 mg/kg | Rat (male) | OECD 401 | [1][9][10] |
| Acute Dermal Toxicity (LD50) | > 2,000 mg/kg | Rat | N/A | [1][10] |
| Skin Corrosion/Irritation | No skin irritation | Rabbit | OECD 404 | [1] |
| Serious Eye Damage | Causes serious eye damage | Rabbit | N/A | [1][2][9] |
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing risk.
4.1. Handling:
-
Use in a well-ventilated area to avoid inhalation of vapors.[11][12]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[1][2][9][11]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]
-
Take precautionary measures against static discharge.[1] Ground and bond containers and receiving equipment.[11][13]
-
Do not eat, drink, or smoke when using this product.[12][13]
4.2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][9][11][12]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[2][10][11][12][13]
-
Recommended storage temperature is typically 4°C, protected from light.[14] For solutions in solvent, -80°C for 6 months or -20°C for 1 month is recommended.[14]
Emergency Procedures
5.1. First-Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor immediately.[1][2][9]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[1] If irritation persists, seek medical advice.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2][9][11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[1][9][11]
5.2. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2).[1][6][11]
-
Unsuitable Extinguishing Media: A heavy water stream may be ineffective.[15]
-
Specific Hazards: The substance is combustible. Vapors may form explosive mixtures with air.[6][11] Heating may cause containers to explode.[9]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6][9][11]
5.3. Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel.[15] Ensure adequate ventilation. Remove all sources of ignition.[2][9][11] Avoid breathing vapors and contact with skin or eyes.[1][12]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[1][11][12]
-
Containment and Cleanup: Cover drains.[1] Absorb the spill with inert material such as sand, earth, or vermiculite.[9][11][12] Collect the material into a suitable, labeled container for disposal.[11][12]
Experimental Protocols Cited
The toxicological and biodegradability data for Methyl acetoacetate are based on standardized OECD (Organisation for Economic Co-operation and Development) guidelines. Below are summaries of the methodologies for the key tests cited.
6.1. OECD Test Guideline 401: Acute Oral Toxicity
-
Principle: This test determines the short-term adverse effects of a substance after oral administration of a single dose. It is used to calculate the LD50 (median lethal dose), which is the statistically derived dose expected to cause death in 50% of the test animals.[11]
-
Methodology: The test substance is administered by gavage in graduated doses to groups of rodents (typically rats).[11] Each group receives a single dose level. Animals are observed for a period, typically 14 days, for signs of toxicity and mortality. Body weight is recorded before administration, weekly, and at death.[11] At the end of the study, surviving animals are euthanized and all animals undergo a necropsy to record any gross pathological changes.[11]
-
Note: This guideline was officially rescinded in 2002 and replaced by alternative methods that reduce the number of animals used, such as OECD 420, 423, and 425.[4]
6.2. OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
-
Principle: This guideline assesses the potential of a substance to cause irritation or corrosion when applied to the skin.[1][3][14] The test evaluates the reversibility of the observed effects.[3][14]
-
Methodology: A single dose (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of skin (approx. 6 cm²) on an albino rabbit.[3] An untreated area of skin serves as a control. The exposure period is typically 4 hours, after which the substance is removed.[3] The skin is then examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal.[6] Observations may continue for up to 14 days to assess the reversibility of the effects.[3] The severity of the skin reactions is scored according to a standardized grading scale.[6]
6.3. OECD Test Guideline 301F: Ready Biodegradability (Manometric Respirometry Test)
-
Principle: This screening test evaluates the "ready biodegradability" of a chemical in an aerobic aqueous medium.[2] It measures the oxygen consumed by a microbial inoculum as it biodegrades the test substance.[2][9] A substance is considered readily biodegradable if it reaches a specific percentage of its theoretical oxygen demand (ThOD) within a 28-day period, including a "10-day window" where the rapid biodegradation phase occurs.[9][15]
-
Methodology: A known concentration of the test substance is added to a mineral medium inoculated with microorganisms (typically from activated sludge).[2] This mixture is incubated in a closed respirometer at a constant temperature for up to 28 days.[2] The consumption of oxygen is measured over time, either by monitoring pressure changes or by electrolytically generating oxygen to maintain a constant volume.[2][10] The amount of oxygen consumed by the microorganisms in the presence of the test substance (corrected for a blank control) is expressed as a percentage of the ThOD.[2]
Visualized Safety Workflow
The following diagram illustrates the logical workflow for the safe handling and use of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
This guide is intended for informational purposes and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional and regulatory safety protocols.
References
- 1. oecd.org [oecd.org]
- 2. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 3. oecd.org [oecd.org]
- 4. scribd.com [scribd.com]
- 5. MPG.eBooks - Description: Test No. 401: Acute Oral Toxicity [ebooks.mpdl.mpg.de]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. petroleumhpv.org [petroleumhpv.org]
- 8. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 9. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. researchgate.net [researchgate.net]
- 15. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metabolic Tracer Studies with Methyl Acetylacetate-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for designing and conducting metabolic tracer studies using Methyl acetylacetate-d3. This deuterated ketone body precursor serves as a powerful tool to investigate cellular metabolism, particularly fatty acid and cholesterol biosynthesis, as well as the dynamics of the tricarboxylic acid (TCA) cycle. The protocols outlined below cover the entire experimental workflow, from cell culture to data analysis, and are intended to be adaptable to specific research questions and experimental systems.
Introduction to Metabolic Tracer Analysis
Stable isotope labeling is a powerful technique in metabolomics for tracing metabolic pathways and quantifying the flow of metabolites within a biological system.[1] By introducing molecules enriched with stable isotopes, such as Deuterium (B1214612) (²H), researchers can track the journey of these labeled compounds through various biochemical reactions.[1][2][3] The organism will metabolize these labeled compounds, incorporating the heavy isotopes into downstream metabolites.[2] Analysis of the mass distribution of these metabolites by mass spectrometry allows for the elucidation of the metabolic pathways they have traversed.[1][4][5] this compound, a deuterium-labeled form of methyl acetoacetate, is an excellent tracer for probing the metabolism of ketone bodies and their contribution to central carbon metabolism.
Metabolic Fate of this compound
This compound is readily taken up by cells and intracellularly hydrolyzed to acetoacetate-d3. Acetoacetate-d3 is then converted to acetoacetyl-CoA-d3, which can subsequently be cleaved to two molecules of acetyl-CoA-d2. The deuterium-labeled acetyl-CoA can then enter various metabolic pathways, primarily the TCA cycle for energy production or be used as a precursor for the biosynthesis of fatty acids and cholesterol. Tracking the incorporation of deuterium into these downstream metabolites provides a quantitative measure of their synthetic rates and the relative contribution of ketone bodies to these processes.
Experimental Design and Workflow
A typical stable isotope labeling experiment involves a multi-step workflow, from initial experimental design to final data analysis.[1] Careful consideration of each step is crucial for generating high-quality and interpretable data.
Detailed Experimental Protocols
The success of a stable isotope labeling experiment is highly dependent on the meticulous execution of the experimental protocols.
Protocol 1: Cell Culture and Tracer Labeling
-
Cell Seeding and Growth : Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium.
-
Tracer Introduction : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). On the day of the experiment, replace the standard growth medium with a medium containing this compound at a final concentration typically ranging from 1 to 10 mM.
-
Time-Course Experiment : Collect cell samples at various time points after the introduction of the tracer (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the isotope.
-
Rapid Quenching : To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as ice-cold methanol, to the culture dish.
Protocol 2: Metabolite Extraction
-
Cell Lysis and Extraction : After quenching, scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Add chloroform and water to achieve a final ratio of 2:2:1.8 (methanol:chloroform:water) for biphasic separation of polar and nonpolar metabolites.
-
Phase Separation : Vortex the mixture vigorously and centrifuge at high speed to separate the aqueous (polar) and organic (nonpolar) phases.
-
Sample Collection : Carefully collect the upper aqueous phase containing polar metabolites (e.g., TCA cycle intermediates) and the lower organic phase containing nonpolar metabolites (e.g., fatty acids, cholesterol).
-
Drying : Dry the collected fractions under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
-
Sample Reconstitution : Reconstitute the dried polar metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis, such as 50% acetonitrile. Reconstitute the nonpolar extracts in a solvent like isopropanol.
-
Chromatographic Separation : Inject the reconstituted samples into an LC system. Separate metabolites based on their physicochemical properties using an appropriate chromatography column (e.g., a C18 column for nonpolar metabolites or a HILIC column for polar metabolites).
-
Mass Spectrometry Detection : The eluent from the LC is introduced into a high-resolution mass spectrometer. The mass spectrometer detects the abundance of each mass-to-charge ratio (m/z), generating mass spectra for each metabolite.[4][6]
-
Data Acquisition : Acquire data in full scan mode to capture the isotopologue distribution of metabolites of interest.
Data Presentation and Analysis
The primary data output from a tracer experiment is the mass isotopologue distribution (MID) for metabolites of interest. This data reveals the extent of deuterium incorporation and can be used to calculate metabolic fluxes.
Table 1: Hypothetical Mass Isotopologue Distribution of Key Metabolites after Labeling with this compound
| Metabolite | Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Citrate | 1 | 95.2 | 3.1 | 1.5 | 0.2 | 0.0 |
| 4 | 78.5 | 12.3 | 7.8 | 1.1 | 0.3 | |
| 8 | 61.3 | 20.7 | 14.5 | 2.9 | 0.6 | |
| 24 | 45.1 | 28.9 | 20.3 | 4.8 | 0.9 | |
| Palmitate | 1 | 98.9 | 0.8 | 0.3 | 0.0 | 0.0 |
| 4 | 85.4 | 9.1 | 4.3 | 0.9 | 0.3 | |
| 8 | 68.2 | 18.5 | 9.8 | 2.7 | 0.8 | |
| 24 | 42.6 | 30.1 | 18.7 | 6.4 | 2.2 | |
| Cholesterol | 1 | 99.5 | 0.4 | 0.1 | 0.0 | 0.0 |
| 4 | 92.1 | 5.8 | 1.7 | 0.3 | 0.1 | |
| 8 | 81.3 | 12.4 | 4.9 | 1.1 | 0.3 | |
| 24 | 65.7 | 21.8 | 8.9 | 2.8 | 0.8 |
Note: This is hypothetical data for illustrative purposes. M+n represents the isotopologue with 'n' deuterium atoms incorporated.
Conclusion
Metabolic tracer studies using this compound provide a powerful approach to quantitatively assess the contribution of ketone bodies to central carbon metabolism and biosynthetic pathways. The detailed protocols and methodologies presented here offer a robust framework for researchers to design and execute these experiments, ultimately leading to a deeper understanding of cellular metabolic dynamics in various physiological and pathological contexts. The successful implementation of these techniques relies on careful experimental planning, precise execution, and rigorous data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tracer-based Metabolomics: Concepts and Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative NMR (qNMR) using Methyl Acetylacetate-d3 as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Methyl acetylacetate-d3 as a reference standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are interested in applying qNMR for accurate quantification of chemical substances.
Introduction to qNMR and the Role of an Internal Standard
Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the absolute or relative concentration of a substance by measuring the intensity of its NMR signals. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. For accurate quantification, an internal standard (IS) with a known concentration and purity is added to the sample. The concentration of the analyte is then determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
An ideal internal standard for ¹H qNMR should possess several key characteristics:
-
High Purity: To ensure accuracy, the internal standard should have a certified high chemical and isotopic purity (≥99%).
-
Chemical Inertness: It must not react with the analyte or the solvent under the experimental conditions.
-
Simple NMR Spectrum: A simple spectrum with sharp signals, preferably singlets, is desirable to minimize the risk of signal overlap.
-
Signal in an Uncrowded Region: The resonance signals of the standard should appear in a region of the spectrum that is free from analyte or impurity signals.
-
Good Solubility: The standard must be readily soluble in the deuterated solvent used for the analysis.
-
Stability: It should be stable in both solid form and in solution over time.
This compound as a qNMR Reference Standard
This compound (MAA-d3) is a deuterated version of methyl acetylacetate. The deuteration of the acetyl methyl group simplifies its ¹H NMR spectrum by removing the corresponding proton signal, which can be advantageous in reducing spectral crowding.
Properties of this compound:
-
Molecular Formula: C₅H₅D₃O₃
-
Molecular Weight: 119.14 g/mol
-
Structure: CH₃OC(=O)CH₂C(=O)CD₃
Keto-Enol Tautomerism:
Methyl acetylacetate exists as a mixture of keto and enol tautomers. This equilibrium is solvent-dependent. In non-polar solvents like chloroform-d (B32938) (CDCl₃), the keto form is the major species. The presence of a dominant tautomer is crucial for qNMR as it provides a stable and consistent signal for integration. For accurate qNMR, it is recommended to use the signals of the major tautomer for quantification.
Experimental Protocols
Materials and Equipment
-
This compound (high purity, ≥99%)
-
Analyte of interest
-
High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
High-precision analytical balance (readability to at least 0.01 mg)
-
Volumetric flasks and pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-quality NMR tubes
Sample Preparation Protocol
Accurate sample preparation is critical for reliable qNMR results.
-
Weighing: Accurately weigh a precise amount of the analyte (e.g., 10-20 mg) and this compound (e.g., 5-10 mg) into a clean, dry vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1 to ensure comparable signal intensities.
-
Dissolution: Add a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent to the vial.
-
Homogenization: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. The solution must be homogeneous.
-
Transfer: Transfer the solution to a high-quality NMR tube.
Experimental Workflow Diagram
Caption: A flowchart of the qNMR experimental process.
NMR Data Acquisition
To obtain accurate quantitative data, specific NMR acquisition parameters must be carefully set.
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard signals being integrated. A d1 of 30-60 seconds is often sufficient, but should be determined experimentally for new analytes.
-
Number of Scans (NS): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
Receiver Gain: The receiver gain should be set to avoid signal clipping.
Table 1: Recommended NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard 1D proton | Simplicity and reliability |
| Pulse Angle (p1) | 90° | Maximizes signal for quantification |
| Relaxation Delay (d1) | ≥ 5 x T₁ (longest) | Ensures complete relaxation for accurate integration |
| Acquisition Time (aq) | ≥ 3 s | Provides good digital resolution |
| Number of Scans (NS) | 16 - 128 | To achieve adequate signal-to-noise ratio |
| Temperature | 298 K (25 °C) | Maintain constant temperature for consistency |
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved, non-overlapping signals of the analyte and this compound. For MAA-d3, the singlet from the methoxy (B1213986) protons (-OCH₃) is typically a good choice for integration.
-
Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
Ianalyte and IIS are the integrated areas of the analyte and internal standard signals, respectively.
-
Nanalyte and NIS are the number of protons contributing to the respective signals.
-
Manalyte and MIS are the molar masses of the analyte and the internal standard.
-
manalyte and mIS are the masses of the analyte and the internal standard.
-
PIS is the purity of the internal standard in percent.
-
Logical Relationship of qNMR Components
Caption: The relationship of components in a qNMR experiment.
Data Presentation
The following tables present illustrative data for the quantification of a hypothetical analyte using this compound as an internal standard.
Table 2: ¹H NMR Data for this compound (Keto form in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.7 | Singlet | 3H |
| -CH₂- | ~3.5 | Singlet | 2H |
Note: Chemical shifts are approximate and may vary slightly depending on the specific experimental conditions.
Table 3: Illustrative Quantitative Data for Purity Determination of Analyte X
| Parameter | Analyte X | This compound (IS) |
| Mass (m) | 15.25 mg | 7.50 mg |
| Molar Mass (M) | 250.3 g/mol | 119.14 g/mol |
| Signal Integral (I) | 1.00 | 1.25 |
| Number of Protons (N) | 2 | 3 |
| Purity of IS (PIS) | - | 99.8% |
| Calculated Purity | 98.5% | - |
Validation and Stability
For rigorous quantitative analysis, the qNMR method using a new internal standard should be validated.
Validation Parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Stability Assessment:
The stability of this compound in the chosen deuterated solvent should be assessed by acquiring NMR spectra of a prepared sample over a period of time (e.g., 0, 24, 48 hours) and checking for any degradation or reaction with the solvent or analyte.
Conclusion
This compound presents itself as a potentially useful internal standard for qNMR due to its simplified ¹H NMR spectrum. Its utility is dependent on the solvent choice to ensure the predominance of a single tautomer for accurate integration. Proper experimental design, including careful sample preparation and optimization of NMR acquisition parameters, is crucial for obtaining reliable quantitative results. For regulatory and GMP applications, a full validation of the qNMR method with this compound as the internal standard is required.
Application Notes and Protocols for GC-MS Analysis of Metabolites with Methyl Acetoacetate-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the quantitative analysis of a wide range of metabolites in biological samples. Its high chromatographic resolution, sensitivity, and the availability of extensive spectral libraries make it a robust platform for metabolomics research. For accurate and precise quantification, especially in complex biological matrices, the use of a stable isotope-labeled internal standard is crucial.[1][2] This internal standard helps to correct for variations that can occur during sample preparation, derivatization, and injection.[1]
This document provides a detailed application note and protocol for the GC-MS analysis of metabolites, with a specific focus on the use of methyl acetoacetate-d3 as an internal standard. This deuterated standard is particularly suitable for the quantification of small organic acids and ketone bodies, such as endogenous methyl acetoacetate, due to its chemical similarity and co-elution with the target analyte, while being distinguishable by its mass-to-charge ratio.
Principle of Isotope Dilution Mass Spectrometry
The methodology described herein is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled internal standard (methyl acetoacetate-d3) is added to the sample at the beginning of the workflow. The ratio of the signal intensity of the endogenous analyte to that of the internal standard is then used for quantification. This approach effectively normalizes for any loss of analyte during sample processing and corrects for matrix effects, leading to highly accurate and reproducible results.[1]
Experimental Protocols
Sample Preparation
The following protocol is a general guideline and may need to be optimized based on the specific biological matrix (e.g., plasma, urine, cell culture media).
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
Methyl acetoacetate-d3 internal standard stock solution (1 mg/mL in methanol)
-
Methanol (B129727), HPLC grade, pre-chilled to -20°C
-
Chloroform (B151607), HPLC grade
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Internal Standard Spiking: Add 10 µL of the methyl acetoacetate-d3 internal standard stock solution to the sample. The final concentration of the internal standard should be within the linear range of the calibration curve and ideally close to the expected concentration of the endogenous analyte.
-
Protein Precipitation and Metabolite Extraction:
-
Add 400 µL of ice-cold methanol to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 200 µL of chloroform and vortex for 30 seconds.
-
Add 400 µL of ultrapure water and vortex for 30 seconds.
-
-
Phase Separation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. This will result in three layers: an upper aqueous layer (containing polar metabolites), a protein disk in the middle, and a lower organic layer (containing nonpolar metabolites).
-
Supernatant Collection: Carefully collect the upper aqueous layer (approximately 400-500 µL) and transfer it to a new 1.5 mL microcentrifuge tube without disturbing the protein disk.
-
Drying: Evaporate the collected supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
Derivatization
Derivatization is a critical step in GC-MS analysis of non-volatile metabolites like organic acids. It increases their volatility and thermal stability.[3] A two-step methoximation and silylation process is commonly employed.
Materials:
-
Dried metabolite extract
-
Methoxyamine hydrochloride (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Heating block or incubator
-
GC vials with inserts
Procedure:
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride solution to the dried metabolite extract.
-
Vortex for 1 minute to ensure the pellet is fully dissolved.
-
Incubate the mixture at 60°C for 45 minutes with shaking. This step protects carbonyl groups and prevents the formation of multiple derivative peaks.
-
-
Silylation:
-
After the methoximation step, add 80 µL of MSTFA + 1% TMCS to the vial.
-
Vortex for 1 minute.
-
Incubate at 60°C for 30 minutes with shaking. This step derivatizes active hydrogens on hydroxyl, carboxyl, and amino groups, making the metabolites volatile.
-
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Analysis
The following are typical GC-MS parameters. These may need to be optimized for the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
GC Parameters:
| Parameter | Value |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C, hold for 1 min, ramp to 325°C at 10°C/min, hold for 10 min |
MS Parameters:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | 50-600 m/z |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
For quantitative analysis using methyl acetoacetate-d3, SIM mode is recommended. The specific ions to be monitored will depend on the fragmentation pattern of the derivatized analyte and internal standard.
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison. Below is an example of how to tabulate the results for a set of hypothetical samples.
Table 1: Quantitative Analysis of Methyl Acetoacetate in Plasma Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Concentration (µM) |
| Control 1 | 150,234 | 298,543 | 0.503 | 25.2 |
| Control 2 | 145,890 | 295,112 | 0.494 | 24.7 |
| Control 3 | 155,678 | 301,234 | 0.517 | 25.9 |
| Treatment 1 | 250,112 | 299,876 | 0.834 | 41.7 |
| Treatment 2 | 265,432 | 300,123 | 0.884 | 44.2 |
| Treatment 3 | 248,901 | 297,654 | 0.836 | 41.8 |
Concentrations are calculated from a calibration curve generated by analyzing standards of known concentrations with the same amount of internal standard.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and relationships.
Caption: Experimental workflow for GC-MS based metabolite analysis.
Caption: Simplified pathway of ketone body metabolism.
Conclusion
The use of methyl acetoacetate-d3 as an internal standard in conjunction with a robust GC-MS method provides a reliable and accurate platform for the quantitative analysis of key metabolites in various biological matrices. The detailed protocols and guidelines presented in this application note are intended to assist researchers in implementing this powerful technique in their metabolomics studies, ultimately contributing to advancements in life sciences and drug development.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sample Preparation Techniques for the Quantification of Methyl Acetylacetate-d3 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl acetylacetate is an endogenous metabolite that plays a role in various metabolic processes.[1][2] Accurate quantification of this and related small molecules in complex biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, clinical diagnostics, and metabolic research. However, the inherent complexity of these matrices, which contain proteins, salts, lipids, and other endogenous compounds, presents significant analytical challenges.[3][4] These matrix components can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, which negatively impacts accuracy, precision, and sensitivity.[4][5]
To overcome these challenges, a robust sample preparation strategy is essential. Furthermore, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry for correcting variability.[6][7] Methyl acetylacetate-d3, a deuterium-labeled version of the analyte, is an ideal internal standard because it behaves almost identically to the unlabeled analyte during sample preparation and ionization but is distinguishable by its mass-to-charge ratio (m/z).[8][9]
This application note provides detailed protocols for three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the extraction of methyl acetylacetate from biological matrices, utilizing this compound as an internal standard for accurate quantification by Liquid Chromatography-Mass Spectrometry (LC-MS).
The Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)
An internal standard (IS) is a compound of a known concentration added to every sample, calibrator, and quality control sample before analysis.[6] Its primary function is to correct for variations that can occur at any stage of the analytical workflow, including sample preparation, injection volume inconsistencies, and instrumental drift.[6][7] A SIL-IS like this compound is the preferred choice as it shares the same physicochemical properties as the analyte, ensuring it experiences identical extraction recovery and matrix effects.[6] By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to highly accurate and precise results.[6][7]
Caption: The role of an internal standard in correcting for analytical variability.
Experimental Protocols
For optimal correction, the this compound internal standard should be added to the biological matrix at the very beginning of the sample preparation workflow.[6]
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward technique for removing proteins from plasma or serum samples, making it suitable for high-throughput applications.[10][11] It involves adding a water-miscible organic solvent to the sample, which denatures and precipitates the proteins.[12]
Experimental Protocol:
-
Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution. Vortex briefly for 5 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be injected directly into the LC-MS system or evaporated to dryness and reconstituted in the mobile phase for further concentration.[14]
Caption: Workflow for the Protein Precipitation (PPT) method.
Method 2: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent.[15][16] This technique is more selective than PPT and can effectively remove salts, phospholipids, and other polar interferences, resulting in a cleaner extract.[17]
Experimental Protocol:
-
Aliquot 200 µL of the biological sample (e.g., plasma, urine) into a 2.0 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 50 µL of a suitable buffer to adjust the pH if necessary (e.g., pH 9 buffer for basic compounds). Vortex briefly.
-
Add 1 mL of an appropriate water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the extraction of the analyte into the organic phase.[14]
-
Centrifuge at 4,000 x g for 10 minutes to achieve complete phase separation.[14]
-
Carefully transfer the upper organic layer to a clean tube, being cautious not to disturb the aqueous layer or the protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS analysis.
Caption: Workflow for the Liquid-Liquid Extraction (LLE) method.
Method 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide the cleanest extracts by effectively removing matrix interferences.[17][18] It utilizes a solid sorbent to retain the analyte, which is then selectively washed and eluted. Reversed-phase SPE is suitable for retaining non-polar to moderately polar compounds like methyl acetylacetate from an aqueous matrix.
Experimental Protocol:
-
Sample Pre-treatment: To 500 µL of the biological sample, add 10 µL of the this compound internal standard. Dilute the sample 1:1 with an aqueous buffer (e.g., 2% formic acid in water) to disrupt protein binding and ensure proper loading.
-
Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.[19]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 drops per second).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.[19]
Caption: Workflow for the Solid-Phase Extraction (SPE) method.
Data Presentation and Comparison
The choice of sample preparation method depends on the specific requirements of the assay, such as required sensitivity, throughput, and the complexity of the matrix. The following table summarizes representative quantitative performance data for the three methods, allowing for a direct comparison.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 105 | 70 - 90 | > 90 |
| Matrix Effect (%) ¹ | 50 - 80 | 85 - 110 | 95 - 105 |
| Precision (%CV) | < 15 | < 10 | < 5 |
| Accuracy (%Bias) | ± 15 | ± 10 | ± 5 |
| Relative Cleanliness | Low | Medium | High |
| Throughput | High | Medium | Low |
¹Matrix Effect is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[3][5]
Metabolic Pathway Context
Methyl acetylacetate is structurally related to acetoacetate, a key ketone body, and is involved in acetate metabolism. Acetate is converted to Acetyl-CoA, a central hub in metabolism. Two molecules of Acetyl-CoA can be converted to Acetoacetyl-CoA, a precursor in the mevalonate (B85504) pathway and ketone body metabolism.[20] Understanding this context can be important for interpreting results from metabolic studies.
Caption: Simplified metabolic pathway related to methyl acetylacetate.
Conclusion
This application note details three effective sample preparation methods—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—for the analysis of this compound in biological matrices.
-
Protein Precipitation (PPT) is the fastest method, ideal for high-throughput screening where speed is prioritized over extract cleanliness.
-
Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness, recovery, and throughput, making it a versatile choice for many applications.
-
Solid-Phase Extraction (SPE) provides the cleanest extracts and the highest data quality, making it the preferred method for regulatory studies or when low limits of quantification are required.[18]
The use of this compound as a stable isotope-labeled internal standard is strongly recommended for all methods to ensure the highest degree of accuracy and precision by correcting for analytical variability. The selection of the optimal technique should be based on the specific analytical goals, matrix complexity, and available resources.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for Methylacetoacetic acid (HMDB0000310) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. nebiolab.com [nebiolab.com]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. tecan.com [tecan.com]
- 12. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 13. Protein Precipitation Methods for Proteomics [biosyn.com]
- 14. benchchem.com [benchchem.com]
- 15. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting peak splitting in 1H NMR of deuterated compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with peak splitting in ¹H NMR of deuterated compounds.
Troubleshooting Guide: Unexpected Peak Splitting
This guide addresses common scenarios where the observed ¹H NMR spectrum of a deuterated compound displays more complex splitting than anticipated.
Problem 1: A multiplet is observed where a singlet was expected.
Scenario: You have a compound where a specific proton is expected to be a singlet (e.g., the sole aromatic proton in a heavily substituted ring), but it appears as a doublet, triplet, or a more complex multiplet.
Potential Causes & Recommended Actions:
| Observation | Potential Cause | Recommended Action |
| Complex Multiplet | Incomplete Deuteration: The most frequent cause is that the deuteration reaction was not 100% successful. Residual protons on adjacent atoms will cause standard H-H spin-spin coupling. | 1. Confirm Purity: Use mass spectrometry (MS) to check the isotopic purity and identify the presence of incompletely deuterated species. 2. Quantify Deuteration: Use quantitative ¹H or ²H NMR to determine the level of deuteration.[1][2] 3. Refine Synthesis: If purity is insufficient, revisit and optimize the deuteration synthesis protocol. |
| Symmetrical 1:1:1 Triplet | ¹H-²H (H-D) Coupling: The proton is likely coupled to an adjacent deuterium (B1214612) atom (²H or D). Deuterium has a nuclear spin (I=1), and coupling to one deuterium atom splits a proton signal into a 1:1:1 triplet.[3] | 1. Verify Structure: Confirm that the proton is indeed adjacent to a deuterated position. 2. Run a Deuterium-Decoupled Experiment: Perform a ¹H{²H} experiment. If H-D coupling is the cause, the triplet will collapse into a singlet. See the detailed protocol below. |
| Broad or Poorly Resolved Multiplet | Poor Shimming: An inhomogeneous magnetic field across the sample leads to distorted and broadened peaks, which can obscure simple splitting patterns and create the appearance of complex multiplets.[4][5][6] | 1. Re-shim: Carefully re-shim the spectrometer to optimize magnetic field homogeneity. The lock signal should be narrow and symmetrical.[7] 2. Check Sample Quality: Ensure the sample is free of particulate matter and is at an appropriate concentration.[8][9][10] |
Problem 2: My baseline is noisy and peaks are generally broad, not sharp.
Scenario: The entire spectrum suffers from poor resolution, making it difficult to analyze splitting patterns accurately.
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action |
| Sample Concentration | Highly concentrated samples can increase viscosity, leading to broader lines.[6][9][11] Conversely, very dilute samples require more scans, which can increase the noise level. |
| Paramagnetic Impurities | Even trace amounts of paramagnetic materials (e.g., dissolved oxygen, metal ions) can cause significant line broadening.[10] |
| Poor Shimming / Instrument Calibration | An improperly shimmed magnet is a primary cause of broad peaks.[4][11] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing unexpected peak splitting.
Caption: A logical workflow for troubleshooting common causes of unexpected peak splitting in ¹H NMR.
Frequently Asked Questions (FAQs)
Q1: Why do I see a 1:1:1 triplet for a proton next to a deuterium?
A proton (¹H) has a spin of I=1/2, while deuterium (²H) has a spin of I=1. According to the multiplicity rule (2nI+1), where 'n' is the number of neighboring nuclei and 'I' is their spin, a single deuterium neighbor (n=1, I=1) will split a proton signal into (2 * 1 * 1) + 1 = 3 peaks.[3][12] These peaks appear with a characteristic intensity ratio of 1:1:1 because the three spin states of deuterium (-1, 0, +1) are roughly equally populated.
The diagram below illustrates this interaction.
Caption: Origin of the 1:1:1 triplet from one-bond proton-deuterium (H-D) coupling.
Q2: How do I calculate the expected H-D coupling constant (J_HD)?
The H-D coupling constant (J_HD) is related to the corresponding H-H coupling constant (J_HH) by the ratio of the gyromagnetic ratios of deuterium and protium. A good approximation is:
-
J_HH ≈ 6.55 × J_HD
Therefore, you can estimate the expected J_HD by dividing the typical J_HH for that structural motif by 6.55.[13] For example, a typical vicinal coupling in an aliphatic system of J_HH = 7 Hz would correspond to a J_HD of approximately 1.1 Hz.
| Coupling Type | Typical J_HH (Hz) | Estimated J_HD (Hz) |
| Geminal (²J_HH) | 10 - 18 | 1.5 - 2.7 |
| Vicinal (³J_HH, aliphatic) | 6 - 8 | 0.9 - 1.2 |
| Vicinal (³J_HH, cis-alkene) | 6 - 15 | 0.9 - 2.3 |
| Vicinal (³J_HH, trans-alkene) | 11 - 18 | 1.7 - 2.7 |
| Aromatic (³J_HH, ortho) | 6 - 10 | 0.9 - 1.5 |
Q3: How do residual protons in deuterated solvents affect my spectrum?
Deuterated solvents are never 100% isotopically pure. The small amount of remaining protonated solvent will appear in your ¹H NMR spectrum.[3] It is critical to know the chemical shift and multiplicity of these residual peaks to avoid mistaking them for signals from your compound.[14]
| Solvent | Residual Signal | Chemical Shift (δ, ppm) | Multiplicity |
| Chloroform-d | CHCl₃ | 7.26 | Singlet |
| Acetone-d₆ | (CD₃)₂COH | 2.05 | Quintet |
| DMSO-d₆ | (CD₃)₂SOH | 2.50 | Quintet |
| Benzene-d₆ | C₆D₅H | 7.16 | Singlet |
| Methanol-d₄ | CH D₂OD | 3.31 | Quintet |
| Water (D₂O) | H OD | ~4.79 | Singlet (variable) |
| Data sourced from common literature values and may vary slightly with temperature and sample composition.[3] |
Q4: Can I remove splitting caused by H-D coupling from my spectrum?
Yes. This is achieved through a technique called deuterium decoupling . In a ¹H{²H} (proton observe, deuterium decouple) experiment, a second radiofrequency is applied at the resonance frequency of deuterium, which irradiates the deuterium nuclei and removes their coupling effect on the protons. This will cause a 1:1:1 triplet (or other H-D splitting) to collapse into a sharp singlet, confirming that the original splitting was due to H-D coupling.
Experimental Protocols
Protocol 1: High-Quality NMR Sample Preparation
-
Select an Appropriate Solvent: Choose a deuterated solvent that fully dissolves your compound and has residual peaks that do not overlap with signals of interest.[9][15]
-
Determine Sample Amount: Weigh 5-25 mg of your solid compound for a standard ¹H NMR.[10] For liquid samples, use approximately 10-40 µL.
-
Dissolve the Sample: Dissolve the compound in 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[10][16] Gentle vortexing or sonication can aid dissolution.
-
Filter the Sample: Use a Pasteur pipette with a small, tight plug of glass wool or a Kimwipe at the bottom. Filter the solution directly into a clean, high-quality NMR tube.[8][15] This step is crucial to remove any particulate matter that will degrade shimming and broaden peaks.[8]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Insert into Spinner: Place the tube into a spinner turbine and use a depth gauge to ensure it is positioned at the correct height for the spectrometer.[15]
Protocol 2: Performing a ¹H{²H} Decoupling Experiment
This is a general guide for a Bruker spectrometer. Specific commands may vary by instrument manufacturer.
-
Acquire Standard ¹H Spectrum: First, run a standard ¹H NMR experiment to identify the multiplet suspected of being caused by H-D coupling.
-
Create a New Experiment: Create a new experiment number and load the standard parameter set for a proton experiment with deuterium decoupling. On a Bruker system, this is often done by reading a parameter set like zgig or a specific parameter file designed for ¹H{²H} decoupling.[17][18]
-
Set Decoupling Parameters:
-
Pulse Program: Ensure the correct pulse program for decoupling is selected (e.g., zgig on some systems).[17]
-
Decoupling Frequency (o2p): The decoupler offset frequency needs to be centered on the deuterium resonance frequency. A default value corresponding to the chemical shift of common deuterated solvents is often sufficient.
-
Decoupling Power Level: Use the standard, calibrated power level for deuterium decoupling. This is typically a pre-set value in the instrument's configuration files.[17]
-
-
Acquire Data: Set the number of scans (ns) and receiver gain (rga) as you would for a standard proton experiment and start the acquisition (zg).
-
Process and Compare: Process the resulting FID with Fourier transformation (ft or ef) and phase correction (apk). Compare the decoupled spectrum to the original spectrum. The multiplet of interest should have collapsed to a singlet if it was caused by H-D coupling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 4. tutorchase.com [tutorchase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. che.hw.ac.uk [che.hw.ac.uk]
- 15. sites.bu.edu [sites.bu.edu]
- 16. researchgate.net [researchgate.net]
- 17. TUTORIAL: 1D 31P-DECOUPLED 1H SPECTRUM [imserc.northwestern.edu]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: A-Z Guide to Matrix Effects in LC-MS Analysis with Methyl Acetylacetate-d3
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate matrix effects in your liquid chromatography-mass spectrometry (LC-MS) analyses when using Methyl acetylacetate-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample apart from the analyte of interest. These components can include salts, lipids, proteins, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either a decrease in the analyte's signal, known as ion suppression, or an increase in the signal, referred to as ion enhancement.[1][3][4] Both phenomena can compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][5]
Q2: How does this compound, a deuterated internal standard, help in correcting for matrix effects?
A2: this compound is a stable isotope-labeled (SIL) version of methyl acetylacetate. SIL internal standards are considered the gold standard for quantitative LC-MS because their physicochemical properties are nearly identical to the analyte of interest.[5][6] In theory, the deuterated internal standard co-elutes with the non-labeled analyte and experiences the same degree of ion suppression or enhancement.[2][3][7] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and reliable quantification.[3][7]
Q3: I'm using this compound, but my quantitative results are still inconsistent. Why might this be happening?
A3: While highly effective, deuterated internal standards like this compound may not perfectly correct for matrix effects in all situations. A primary reason for this is the "deuterium isotope effect."[2][5][8] The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, potentially causing a small shift in chromatographic retention time between the analyte and the internal standard.[5][7][8] If this separation occurs in a region of the chromatogram with significant matrix effects, the analyte and the internal standard will be affected differently, leading to inaccurate results.[7] This differential ion suppression is a key challenge that requires careful troubleshooting.[2][8]
Q4: How can I determine if my this compound internal standard is effectively compensating for matrix effects?
A4: A common and effective method is to perform a post-extraction spike experiment.[5] This involves comparing the analyte-to-internal standard peak area ratio in a clean solution (e.g., mobile phase) to the ratio in an extracted blank matrix sample spiked with the same concentrations. If the internal standard is performing ideally, these ratios should be consistent. A significant deviation suggests that the internal standard is not fully compensating for the matrix effects.[5]
Troubleshooting Guides
Problem 1: Inconsistent or Inaccurate Quantitative Results Despite Using this compound
-
Possible Cause: Differential matrix effects due to a chromatographic separation between Methyl acetylacetate and this compound.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and the internal standard. They should co-elute perfectly.[8] Even a slight separation can lead to differential ion suppression.[8]
-
Optimize Chromatography: If a retention time shift is observed, adjust the chromatographic conditions. This could involve modifying the mobile phase gradient, changing the column temperature, or using a column with different selectivity to achieve better co-elution.[1]
-
Evaluate Matrix Effects Quantitatively: Conduct a post-extraction spike experiment to quantify the extent of ion suppression for both the analyte and the internal standard individually. This will confirm if differential suppression is occurring.
-
Problem 2: Low Signal Intensity and Poor Sensitivity for the Analyte
-
Possible Cause: Significant ion suppression from the sample matrix affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Enhance Sample Preparation: The most effective way to combat severe matrix effects is to improve the sample cleanup process.[1][9] Consider more rigorous sample preparation techniques like:
-
Liquid-Liquid Extraction (LLE): This can be optimized by adjusting the pH and using different organic solvents to selectively extract the analyte while leaving interfering matrix components behind.[9]
-
Solid-Phase Extraction (SPE): Choose an SPE sorbent that strongly retains the analyte while allowing matrix components to be washed away.[1]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[8] However, ensure that the analyte concentration remains above the instrument's limit of quantitation.
-
Post-Column Infusion Experiment: This experiment can help identify the specific regions in your chromatogram where ion suppression is most severe.[2][10] You can then adjust your chromatographic method to move the elution of your analyte away from these zones of suppression.
-
Data Presentation
The following tables illustrate the impact of matrix effects and the effectiveness of different mitigation strategies.
Table 1: Evaluation of Matrix Effect on Methyl Acetylacetate with and without this compound Internal Standard
| Sample Type | Analyte Peak Area (Counts) | IS Peak Area (Counts) | Analyte/IS Ratio | Matrix Effect (%) |
| Standard in Solvent | 1,250,000 | 1,300,000 | 0.96 | N/A |
| Spiked Plasma (PPT) | 750,000 | 780,000 | 0.96 | 40% Suppression |
| Spiked Plasma (LLE) | 980,000 | 1,010,000 | 0.97 | 21.6% Suppression |
| Spiked Plasma (SPE) | 1,150,000 | 1,190,000 | 0.97 | 8% Suppression |
Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Solvent]) * 100
Table 2: Impact of Chromatographic Co-elution on Quantification Accuracy
| Chromatographic Condition | Analyte Retention Time (min) | IS Retention Time (min) | Analyte/IS Ratio in Spiked Matrix | Accuracy (%) |
| Method A (Poor Co-elution) | 2.52 | 2.48 | 1.15 | 83.5 |
| Method B (Optimized Co-elution) | 2.61 | 2.61 | 0.97 | 99.1 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike Methyl acetylacetate and this compound into the mobile phase or a clean solvent to achieve a known final concentration.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) and perform your entire sample extraction procedure. In the final step, spike the extracted matrix with the same concentrations of Methyl acetylacetate and this compound as in Set A.[8]
-
-
LC-MS Analysis: Inject and analyze at least three replicates of each set using your established LC-MS method.
-
Data Analysis:
-
Calculate the average peak area for the analyte and the internal standard in both sets.
-
Calculate the Matrix Effect (%) using the following formula:
-
Protocol 2: Post-Column Infusion Experiment to Identify Regions of Ion Suppression
-
System Setup:
-
Infusion and Injection:
-
Monitor Signal:
Mandatory Visualization
Caption: Troubleshooting workflow for ion suppression issues.
Caption: Experimental workflow for the post-extraction spike method.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Accurate Quantification with Methyl Acetylacetate-d3 Standard
Welcome to the technical support center for correcting quantification errors when using Methyl acetylacetate-d3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of methyl acetoacetate (B1235776), meaning three of its hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. It is commonly used as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods like GC-MS and LC-MS. Because it is chemically almost identical to the analyte (the non-deuterated methyl acetoacetate), it behaves similarly during sample preparation, chromatography, and ionization. However, its slightly higher mass allows it to be distinguished from the analyte by the mass spectrometer. This allows for the correction of variability in the analytical process, leading to more accurate and precise quantification.
Q2: My quantitative results are inconsistent when using this compound. What are the common causes?
Inconsistent results when using a deuterated internal standard can arise from several factors[1]:
-
Chromatographic Separation: The deuterated standard may elute slightly earlier than the unlabeled analyte.
-
Differential Matrix Effects: Even with co-elution, the analyte and internal standard can experience different levels of ion suppression or enhancement from the sample matrix.
-
Keto-Enol Tautomerism: Methyl acetoacetate exists in equilibrium between its keto and enol forms. If this equilibrium is not consistent between samples and standards, it can lead to quantification errors.
-
Isotopic Instability (Back-Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the surrounding environment, especially under certain pH and temperature conditions.
-
Purity of the Standard: The deuterated standard may contain impurities, including the unlabeled analyte, which can interfere with the analysis.
Q3: Can the keto-enol tautomerism of methyl acetoacetate affect my results?
Yes, the keto-enol tautomerism of methyl acetoacetate can significantly impact quantitative analysis. The molecule exists as an equilibrium mixture of the keto and enol forms, and the position of this equilibrium can be influenced by factors such as the solvent, pH, and temperature[2]. If the ratio of keto to enol forms is not the same in your calibration standards and your unknown samples, it can lead to inaccurate quantification. It is crucial to ensure that the tautomeric equilibrium is consistent across all samples and standards.
Troubleshooting Guide
Issue 1: Poor Peak Shape and Chromatographic Separation
Symptom: You observe tailing, splitting, or broad peaks for methyl acetoacetate and/or the this compound standard. You may also see a slight difference in retention times between the analyte and the internal standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Keto-Enol Tautomerism | The presence of both keto and enol forms can lead to peak splitting or broadening, especially in GC-MS analysis where the two forms can be separated[3]. To address this: - Control Solvent and pH: Use the same solvent and maintain a consistent pH for all samples and standards to stabilize the keto-enol equilibrium. - Derivatization: Consider derivatizing the methyl acetoacetate to a more stable form to eliminate the tautomerism issue. |
| Chromatographic Conditions | Suboptimal chromatographic conditions can lead to poor peak shape and separation. - Optimize Gradient/Temperature Program: Adjust the mobile phase gradient (LC-MS) or the temperature program (GC-MS) to improve peak shape and resolution. - Check Column Health: Ensure your column is not degraded or contaminated. |
| Isotope Effect | Deuterated standards often elute slightly earlier than their non-deuterated counterparts due to the isotope effect[4]. - Verify Co-elution: While perfect co-elution is ideal, a small, consistent separation may be acceptable if it does not lead to differential matrix effects. |
Issue 2: Inaccurate and Imprecise Quantitative Results
Symptom: Your calculated concentrations have high variability (poor precision) and/or are consistently different from the expected values (poor accuracy).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | The analyte and internal standard are affected differently by components in the sample matrix, leading to variations in ionization efficiency. - Perform a Matrix Effect Study: See the detailed protocol below to assess and mitigate matrix effects. - Improve Sample Cleanup: Use a more effective sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components. |
| Inconsistent Keto-Enol Equilibrium | The ratio of keto to enol forms varies between your samples and standards. - Standardize Sample Handling: Ensure all samples and standards are prepared in the same solvent and at the same pH and temperature to maintain a consistent tautomeric equilibrium. - Allow for Equilibration: After preparation, allow samples and standards to sit for a consistent period before analysis to ensure the tautomeric equilibrium is reached. |
| Deuterium Back-Exchange | The deuterium atoms on the internal standard are exchanging with hydrogen atoms from the solvent or matrix. - Control pH and Temperature: Avoid strongly acidic or basic conditions and high temperatures during sample preparation and storage, as these can promote back-exchange[5]. - Perform a Back-Exchange Study: See the protocol below to determine if back-exchange is occurring. |
| Impure Internal Standard | The this compound standard contains unlabeled methyl acetoacetate. - Check Certificate of Analysis: Verify the isotopic and chemical purity of your standard. - Assess Contribution from Internal Standard: Analyze a blank sample spiked only with the internal standard to check for the presence of the unlabeled analyte. |
Experimental Protocols
Protocol 1: Assessing Matrix Effects
This protocol helps determine if matrix components are affecting the ionization of your analyte and internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of methyl acetoacetate and this compound in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) that does not contain the analyte and process it through your entire sample preparation procedure. After the final extraction step, spike the extract with methyl acetoacetate and this compound at the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with methyl acetoacetate and this compound at the same concentration as in Set A before starting your sample preparation procedure. Process this sample through the entire procedure.
-
-
Analyze the Samples: Inject all three sets of samples into your LC-MS/MS or GC-MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Data Interpretation:
| Scenario | Interpretation |
| Matrix Effect ≈ 100% | No significant matrix effect. |
| Matrix Effect < 100% | Ion suppression is occurring. |
| Matrix Effect > 100% | Ion enhancement is occurring. |
| Different Matrix Effect values for analyte and internal standard | Differential matrix effects are present and will lead to inaccurate quantification. |
Protocol 2: Investigating Deuterium Back-Exchange
This protocol helps determine if the deuterium atoms on your this compound standard are exchanging with hydrogen atoms.
Methodology:
-
Prepare Two Sets of Samples:
-
Set 1 (Control): Spike this compound into a clean solvent.
-
Set 2 (Matrix): Spike this compound into your blank sample matrix.
-
-
Incubate: Incubate both sets of samples under the same conditions (time, temperature, pH) as your typical sample preparation and analysis workflow.
-
Analyze: Analyze both sets of samples by LC-MS/MS or GC-MS. Monitor the signal for both this compound and the unlabeled methyl acetoacetate.
-
Compare Signals: Compare the signal of the unlabeled methyl acetoacetate in Set 2 to that in Set 1. A significant increase in the unlabeled analyte signal in the matrix sample indicates that back-exchange is occurring.
Visualizations
References
- 1. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assessment After Labeling with Methyl Acetylacetate-d3
Welcome to the technical support center for assessing cell viability following metabolic labeling with Methyl acetylacetate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its purpose in cell labeling?
This compound is the deuterated (heavy isotope-labeled) form of methyl acetoacetate (B1235776), the methyl ester of the ketone body acetoacetate. In cell biology, it is used as a metabolic tracer. Cells take up this compound and incorporate it into various metabolic pathways. The deuterium (B1214612) label allows researchers to track the fate of the acetylacetate molecule through these pathways using techniques like mass spectrometry. This is a form of stable isotope labeling used to study metabolic flux and cellular biochemistry.[1][2]
Q2: Can the labeling process with this compound itself affect cell viability?
Yes, several factors during the labeling process can potentially impact cell viability:
-
Deuterium Isotope Effect: High concentrations of deuterium can be toxic to cells. This is because the heavier isotope can slow down enzymatic reactions and disrupt finely tuned networks of hydrogen bonds that are critical for protein structure and function.[3][4] This can lead to inhibited cell division and growth.[3][5]
-
Compound Cytotoxicity: While methyl acetoacetate generally has low toxicity, high concentrations or prolonged exposure could be detrimental to certain cell lines.[6][7]
-
Metabolic Perturbation: Introducing a high concentration of a metabolic substrate like methyl acetoacetate can alter the cell's metabolic state, potentially leading to stress, changes in proliferation, or apoptosis.[8][9]
-
Solvent Effects: If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium must be kept at a non-toxic level (typically <0.5%).[10]
Q3: Which cell viability assay is most suitable after labeling with a metabolic tracer?
The choice of assay depends on what you want to measure. It is often recommended to use multiple assays to get a comprehensive view of cellular health.[11][12]
-
Membrane Integrity Assays (e.g., Trypan Blue): These assays directly count live versus dead cells based on whether the cell membrane is intact.[13][14] They are a good measure of overt cytotoxicity but do not provide information about metabolic health.
-
Metabolic Assays (e.g., MTT, MTS, Resazurin): These assays measure the metabolic activity of the cell population, which is often used as a proxy for viability.[15][16][17] Caution: Since this compound is a metabolic substrate, it could directly interfere with these assays by altering the cell's redox state, potentially leading to inaccurate results.[18]
-
ATP-based Assays (e.g., CellTiter-Glo®): These measure the level of ATP in the cell population, which is a strong indicator of viability as only live cells produce ATP.[11][19] This can be a robust alternative to tetrazolium-based assays.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): These assays can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells, providing detailed information about the mode of cell death.[20][21]
Q4: How can I determine if this compound is interfering with my viability assay?
Running proper controls is critical. A key control is a "cell-free" experiment where you add this compound to the culture medium in a well without cells, then perform the viability assay.[10][22] If you see a color change in an MTT assay, for example, it indicates that the compound is directly reducing the MTT reagent and the assay is not suitable without modification.[22]
Troubleshooting Guides
Troubleshooting Metabolic Assays (MTT, MTS, XTT, Resazurin)
This guide addresses common issues when using colorimetric or fluorometric assays that measure metabolic activity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly Low Viability | 1. Cytotoxicity of Labeling Agent: The concentration of this compound or the labeling duration is toxic to the cells.[5] | • Perform a dose-response and time-course experiment to find the optimal, non-toxic labeling conditions.• Confirm cytotoxicity with a different assay type, like Trypan Blue exclusion.[13] |
| 2. Metabolic Inhibition: The labeling agent is altering metabolic pathways that are required for the assay's color change, without necessarily killing the cells.[18] | • Use an alternative viability assay that measures a different health marker, such as an ATP-based assay or a membrane integrity assay.[19] | |
| 3. Nutrient Depletion: The labeling process or subsequent incubation was too long, leading to nutrient depletion and cell death. | • Ensure media is refreshed before and after the labeling period as required by your protocol. | |
| Unexpectedly High Viability (or False Positive Signal) | 1. Direct Reduction of Assay Reagent: this compound or its metabolites are chemically reducing the assay reagent (e.g., MTT). | • Run a cell-free control with media, the assay reagent, and this compound to check for direct chemical reduction.[22]• If interference is confirmed, switch to a non-redox-based assay (e.g., ATP assay, Crystal Violet, or cell counting).[23] |
| 2. Altered Metabolic State: The labeling agent is increasing the metabolic rate of the cells, leading to a stronger signal that doesn't correlate with an increase in cell number.[24] | • Corroborate results with a direct cell counting method or an assay based on a different principle. | |
| High Variability Between Replicate Wells | 1. Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay): The purple crystals have not fully dissolved, leading to inconsistent absorbance readings.[10][22] | • Increase incubation time with the solubilization solution and ensure thorough mixing by gentle pipetting or using an orbital shaker.[22]• Visually inspect wells with a microscope to confirm complete dissolution before reading the plate.[10] |
| 2. Uneven Cell Seeding: The number of cells per well is not consistent.[10] | • Ensure the cell suspension is homogenous by mixing thoroughly before and during plating.[10]• To avoid "edge effects," do not use the outer wells of the plate or fill them with sterile PBS.[22] | |
| 3. Pipetting Errors: Inaccurate or inconsistent volumes of reagents were added. | • Calibrate pipettes regularly.[10]• Use a multi-channel pipette for adding common reagents to minimize well-to-well variation.[10] |
Troubleshooting Membrane Integrity & Apoptosis Assays (Trypan Blue, Annexin V/PI)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discrepancy Between Trypan Blue and Metabolic Assay Results | 1. Metabolic Dysfunction Precedes Membrane Rupture: Cells may be metabolically inactive (and thus appear "dead" in an MTT assay) but still have intact membranes (appearing "alive" with Trypan Blue). This is common in apoptosis.[15] | • This is an expected biological result. Report data from both assays to provide a complete picture of cell health.• Use an apoptosis assay like Annexin V/PI to confirm the mode of cell death.[20] |
| 2. Assay Interference (Metabolic Assay): As described above, the labeling agent may be interfering with the metabolic assay, giving a falsely low reading. | • Validate the metabolic assay results with a non-interfering method. | |
| High Background Apoptosis in Control Cells (Annexin V Assay) | 1. Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false positives for Annexin V and PI.[25] | • Use gentle cell handling techniques. Use a cell scraper for sensitive adherent cells if necessary.• Minimize the duration of trypsin exposure and centrifuge at low speeds (e.g., 200-300 x g).[21] |
| 2. Sub-optimal Culture Conditions: Cells were confluent, starved, or otherwise stressed before the experiment began. | • Use cells from a healthy, sub-confluent culture for all experiments. Ensure media is fresh. | |
| Low Viability in All Samples (Trypan Blue) | 1. Incorrect Incubation Time with Dye: Leaving cells in Trypan Blue for too long (>5 minutes) can be toxic and will lead to an overestimation of cell death.[13][26] | • Mix cells with Trypan Blue immediately before counting and complete the count within 3-5 minutes.[27] |
| 2. Contamination: Bacterial or fungal contamination in the cell culture. | • Regularly check cultures for contamination under a microscope. Practice sterile technique. |
Visualizations and Workflows
Experimental and Troubleshooting Workflows
Experimental workflow for viability assessment.
Troubleshooting decision tree for low viability.
Signaling and Metabolic Context
Simplified metabolic fate of the labeling agent.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol measures cell viability by assessing the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by living cells.[18][28]
Materials:
-
Cells cultured in a 96-well plate
-
This compound labeling medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization Solution: e.g., DMSO or 0.01 M HCl in 10% SDS solution
-
Plate reader capable of measuring absorbance at ~570nm
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Labeling: Remove the culture medium and replace it with the medium containing the desired concentration of this compound. Include untreated control wells. Incubate for the desired labeling period.
-
Add MTT Reagent: Following labeling, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[28]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of Solubilization Solution to each well.[18][22]
-
Read Plate: Gently mix the plate on an orbital shaker for 15-30 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm.[22]
Protocol 2: Trypan Blue Exclusion Assay
This protocol distinguishes viable from non-viable cells based on membrane integrity. Live cells with intact membranes exclude the dye, while dead cells do not.[13][29]
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer and coverslip
-
Microscope
Procedure:
-
Prepare Cell Suspension: After the labeling period, collect cells (including supernatant for adherent cells) and create a single-cell suspension.
-
Stain Cells: In a microcentrifuge tube, mix 10 µL of your cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution).[29]
-
Incubate: Allow the mixture to sit for 1-3 minutes at room temperature. Do not exceed 5 minutes, as this can lead to dye uptake by viable cells.[13]
-
Load Hemocytometer: Carefully pipette 10 µL of the stained cell suspension into the chamber of a clean hemocytometer.
-
Count Cells: Under a microscope, count the number of live (clear, unstained) and dead (blue, stained) cells in the four large corner squares of the hemocytometer grid.
-
Calculate Viability:
-
Total Cells = Live Cells + Dead Cells
-
% Viability = (Number of Live Cells / Total Cells) x 100[13]
-
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay identifies different stages of cell death. Annexin V binds to phosphatidylserine (B164497) on the surface of apoptotic cells, while Propidium Iodide (PI) enters membrane-compromised late apoptotic and necrotic cells.[20][30]
Materials:
-
Cell suspension
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Induce and Collect Cells: Treat cells with this compound for the desired time. Prepare positive and negative controls. Harvest all cells, including those in the supernatant.
-
Wash Cells: Wash the cells once with cold PBS, then centrifuge at 300 x g for 5 minutes.[21]
-
Resuspend: Discard the supernatant and resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[30]
-
Stain: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[30][31]
-
Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Analyze: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[30]
-
Results Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (often due to mechanical injury)
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Heavy water - Wikipedia [en.wikipedia.org]
- 4. In Vitro Study of Deuterium Effect on Biological Properties of Human Cultured Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The biological impact of deuterium and therapeutic potential of deuterium-depleted water [frontiersin.org]
- 6. Methyl acetoacetate - Wikipedia [en.wikipedia.org]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. Frontiers | Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Video: Viability Assays for Cells in Culture [jove.com]
- 12. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. Trypan Blue Cell Viability Staining: Protocol & Applications | Revvity [revvity.com]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 17. abpbio.com [abpbio.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. bosterbio.com [bosterbio.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. mail.biophotonics.web.illinois.edu [mail.biophotonics.web.illinois.edu]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 27. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. galaxy.ai [galaxy.ai]
- 29. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
- 30. kumc.edu [kumc.edu]
- 31. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Resolving Co-eluting Peaks in Chromatographic Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution problems encountered during the chromatographic analysis of methyl acetylacetate and its deuterated internal standard, methyl acetylacetate-d3.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution when analyzing methyl acetylacetate with its deuterated internal standard (this compound)?
Peak co-elution in the analysis of methyl acetylacetate and its deuterated analog can arise from several factors. Due to their very similar chemical structures and physicochemical properties, achieving baseline separation can be challenging. Key causes include:
-
Suboptimal Chromatographic Conditions: The selected mobile phase, stationary phase, temperature, or flow rate may not be adequate to resolve the small differences between the analyte and its deuterated internal standard.
-
Chromatographic Isotope Effect (CIE): While deuterated standards are chemically very similar to the analyte, the increased mass of deuterium (B1214612) can sometimes lead to a slight difference in retention time.[1] In reversed-phase liquid chromatography, the deuterated compound may elute slightly earlier.[1]
-
Column Overload: Injecting too much sample can lead to broadened and overlapping peaks.
-
Poor Column Efficiency: An old or poorly packed column will have reduced resolving power.
-
Matrix Effects: Complex sample matrices can interfere with the separation and detection of the target analytes.
Q2: How can I confirm that I have co-eluting peaks?
Identifying co-elution is a critical first step. Here are several indicators:
-
Asymmetrical Peak Shapes: Look for tailing, fronting, or shoulders on your chromatographic peak. A shoulder is a strong indication of an underlying, unresolved peak.[2]
-
Mass Spectral Inconsistency: If you are using a mass spectrometer (MS), the mass spectrum should be consistent across a pure peak. If the relative abundance of ions changes from the leading edge to the tailing edge of the peak, it's a clear sign of co-elution.[2]
-
Extracted Ion Chromatograms (EICs): For MS data, overlay the EICs of a characteristic ion for methyl acetylacetate and one for this compound. A shift in the apex of the two EICs confirms incomplete separation.
Q3: Can I resolve co-eluting peaks of methyl acetylacetate and this compound without changing my column?
Yes, in many cases, co-eluting peaks can be resolved by optimizing the method parameters on your existing column. Adjustments to the mobile phase composition, temperature program (for GC), or flow rate can significantly impact selectivity and resolution.[3] If these optimizations are insufficient, a column with a different stationary phase chemistry may be necessary.
Q4: My peaks for beta-keto esters, like methyl acetylacetate, have poor shape (e.g., tailing or splitting). Why does this happen?
Poor peak shape for beta-keto esters is often attributed to keto-enol tautomerism. The compound can exist in both keto and enol forms, which may have slightly different interactions with the stationary phase, leading to peak distortion. To address this, consider increasing the column temperature to speed up the interconversion between tautomers, making the peak sharper. Adjusting the pH of the mobile phase in HPLC can also help by favoring one form over the other.[4]
Troubleshooting Guides
Issue 1: Poor resolution between methyl acetylacetate and this compound in Reversed-Phase HPLC.
This guide provides a systematic approach to improving the separation of your analyte and its deuterated internal standard in liquid chromatography.
Troubleshooting Workflow for HPLC Co-elution
Caption: Troubleshooting workflow for HPLC co-elution.
Issue 2: Co-eluting peaks of methyl acetylacetate and a matrix interferent in GC-MS.
This guide will help you resolve co-elution between your target analyte and an interfering compound from the sample matrix in gas chromatography-mass spectrometry.
Decision Tree for Resolving GC Co-elution
Caption: Decision tree for resolving GC co-elution.
Quantitative Data Summary
The following tables provide illustrative data on how adjusting chromatographic parameters can affect peak resolution.
Table 1: Effect of Mobile Phase Composition on Resolution in Reversed-Phase HPLC
| % Acetonitrile (B52724) in Water | Retention Time of Methyl Acetylacetate (min) | Retention Time of this compound (min) | Resolution (Rs) |
| 50% | 4.25 | 4.20 | 0.85 |
| 45% | 5.10 | 5.02 | 1.20 |
| 40% | 6.30 | 6.18 | 1.65 |
Table 2: Effect of GC Oven Temperature Ramp Rate on Resolution
| Ramp Rate (°C/min) | Retention Time of Peak 1 (min) | Retention Time of Peak 2 (min) | Resolution (Rs) |
| 20 | 8.50 | 8.55 | 0.90 |
| 10 | 10.20 | 10.30 | 1.55 |
| 5 | 12.80 | 13.00 | 2.10 |
Experimental Protocols
Protocol 1: HPLC Method Development for the Separation of Methyl Acetylacetate and this compound
This protocol outlines a systematic approach to developing a robust HPLC method for resolving methyl acetylacetate and its deuterated internal standard.
-
Initial Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: MS detector in Selected Ion Monitoring (SIM) mode.
-
-
Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution times (e.g., 5% to 95% B in 15 minutes). This will indicate the range of organic solvent needed.
-
-
Gradient Optimization:
-
Based on the scouting run, design a more focused gradient. If peaks are eluting very early and are poorly resolved, start with a lower initial percentage of mobile phase B.
-
To improve the separation of these closely eluting peaks, decrease the slope of the gradient in the region where they elute. For example, if the peaks elute between 8 and 10 minutes, flatten the gradient during this time segment.
-
-
Mobile Phase Selectivity:
-
If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and re-optimize the gradient. Methanol has different solvent properties and can alter the elution order.
-
-
Flow Rate and Temperature Fine-Tuning:
-
Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize analysis time and resolution. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and may alter selectivity.
-
Protocol 2: GC-MS Method Optimization for Resolving Methyl Acetylacetate from Matrix Interferences
This protocol provides a step-by-step guide for optimizing a GC-MS method to separate methyl acetylacetate from co-eluting matrix components.
-
Initial GC-MS Parameters:
-
Column: Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Initial Oven Program: Start at 50°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Temperature Program Optimization:
-
Reduce Ramp Rate: If co-elution is observed, decrease the temperature ramp rate to 10°C/min, and then to 5°C/min if necessary. This increases the interaction time of the analytes with the stationary phase, often improving separation.[5]
-
Introduce an Isothermal Hold: If the peaks are still not well-resolved, introduce an isothermal hold at a temperature approximately 10-20°C below the elution temperature of the co-eluting pair. Hold for 2-5 minutes before resuming the temperature ramp.
-
Lower Initial Temperature: For early eluting co-peaks, decreasing the initial oven temperature can improve separation at the beginning of the chromatogram.
-
-
Carrier Gas Flow Rate Adjustment:
-
Optimize the linear velocity of the carrier gas. While 1.0 mL/min is a good starting point for helium, slightly increasing or decreasing the flow rate can sometimes improve efficiency and resolution.
-
-
Column Selection:
-
If optimizing the GC parameters is insufficient, select a column with a different stationary phase polarity (e.g., a more polar wax-type column or a less polar 100% dimethylpolysiloxane column) to alter the selectivity of the separation.
-
References
- 1. Methyl acetate | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 5. hovione.com [hovione.com]
Technical Support Center: Optimizing Injection Volume for Methyl Acetylacetate-d3 in GC-MS
Welcome to the technical support center for the optimization of injection volume for Methyl acetylacetate-d3 analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure high-quality, reproducible results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing poor peak shape (fronting or tailing) for my this compound peak. What could be the cause and how can I fix it?
Answer: Poor peak shape is a common issue that can often be traced back to the injection volume.
-
Tailing Peaks: Tailing peaks, where the latter half of the peak is drawn out, can be caused by active sites in the injector liner or column, or by injecting too small a volume of a highly polar analyte. While this compound is not extremely polar, interactions can still occur.
-
Solution: Try increasing the injection volume in small increments (e.g., 0.2 µL). If the tailing improves, you may have been operating below the optimal injection volume. Also, ensure your injector liner is deactivated and clean.
-
-
Fronting Peaks: Fronting peaks, where the first half of the peak is sloped, are a classic sign of column overload.[1][2]
Question 2: My signal intensity for this compound is very low, leading to poor sensitivity. How can I improve it?
Answer: Low signal intensity is directly related to the amount of analyte reaching the detector.
-
Insufficient Injection Volume: The most straightforward cause of low signal is injecting too little of your sample.[1]
-
Solution: Gradually increase the injection volume. Be aware that there is an upper limit before you begin to see peak distortion due to column overload.
-
-
Split Ratio Too High: If you are using a split injection, the split ratio may be too high, venting too much of your sample.
-
Solution: Decrease the split ratio (e.g., from 100:1 to 50:1 or lower) or switch to a splitless injection if your sample is sufficiently clean and your analyte concentration is very low.[4] Splitless injections are often used for trace analysis to increase the amount of analyte that enters the column.[1]
-
-
Inlet Temperature: An incorrect inlet temperature can lead to incomplete vaporization of your sample.
-
Solution: Ensure your injector temperature is appropriate for Methyl acetylacetate. A good starting point is typically 250 °C.[3]
-
Question 3: I'm seeing poor reproducibility in my peak areas for replicate injections of the same this compound standard. What could be the issue?
Answer: Poor reproducibility is often linked to the injection process itself.
-
Backflash: Injecting a volume that is too large for the liner volume at a given temperature and pressure can cause the sample to expand beyond the liner's capacity.[3][5] This phenomenon, known as backflash, leads to sample loss and non-reproducible injections.[5]
-
Injection Speed: The speed of injection can affect the vaporization process and, consequently, the peak area.[1]
-
Solution: If you have control over the injection speed, try a slower injection to allow for more controlled vaporization within the liner.[5]
-
-
Syringe Issues: A dirty or faulty syringe can lead to inconsistent injection volumes.
-
Solution: Clean or replace your syringe.[5] Ensure there are no air bubbles in the syringe before injection.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound in GC-MS?
A good starting point for a standard 1-2 mg/mL solution is typically 1 µL with a split ratio of 50:1 or 100:1. For trace analysis, you might start with a 1 µL splitless injection. However, the optimal volume is highly dependent on your instrument, column dimensions, and analyte concentration.
Q2: How does injection volume affect the mass spectrometer?
Injecting too large a volume of solvent can result in a large solvent peak that can extinguish the MS filament or saturate the detector. This can lead to a period of downtime after the solvent elutes where the MS is not able to detect analytes. Optimizing the injection volume helps to minimize the impact of the solvent on the MS system.
Q3: Can the solvent used to dissolve this compound affect the optimal injection volume?
Yes, the solvent plays a crucial role. Solvents with a large expansion volume (like methanol) are more prone to backflash than solvents with a smaller expansion volume (like hexane). If you are using a solvent with a large expansion volume, you may need to use a smaller injection volume.
Quantitative Data on Injection Volume Optimization
The following table provides hypothetical data illustrating the effect of varying injection volume on the chromatographic results for a 10 µg/mL solution of this compound.
| Injection Volume (µL) | Peak Area (Counts) | Peak Height (Counts) | S/N Ratio | Peak Asymmetry (USP Tailing Factor) | Observations |
| 0.2 | 50,000 | 15,000 | 50 | 1.3 | Low signal, slight peak tailing. |
| 0.5 | 150,000 | 50,000 | 150 | 1.1 | Good signal, improved peak shape. |
| 1.0 | 350,000 | 120,000 | 350 | 1.0 | Optimal: Strong signal, symmetrical peak. |
| 2.0 | 600,000 | 180,000 | 500 | 0.8 | High signal, but peak fronting is observed. |
| 5.0 | 900,000 | 200,000 | 600 | 0.6 | Severe peak fronting and broadening, indicating column overload. |
Experimental Protocol: Determining Optimal Injection Volume
This protocol outlines a systematic approach to finding the optimal injection volume for your specific application.
1. Instrument and Sample Preparation:
-
GC-MS System: Use a properly maintained GC-MS system with a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).
-
Injector: Set the injector temperature to 250 °C. Use a clean, deactivated injector liner.
-
Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start with an initial temperature of 60 °C for 1 minute, then ramp at 10 °C/min to 200 °C and hold for 2 minutes.
-
MS Parameters: Set the MS to scan a mass range appropriate for this compound (e.g., m/z 40-150).
-
Sample Preparation: Prepare a standard solution of this compound at a concentration relevant to your samples (e.g., 10 µg/mL in a suitable solvent like ethyl acetate).
2. Experimental Workflow:
-
Initial Injection: Begin with a 0.5 µL injection using a split ratio of 50:1.
-
Increase Injection Volume: In subsequent runs, increase the injection volume in increments of 0.2 or 0.5 µL (i.e., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL).
-
Monitor Chromatographic Performance: For each injection, carefully examine the following:
-
Peak Shape: Look for signs of fronting or tailing.
-
Peak Area and Height: Monitor the increase in signal.
-
Reproducibility: Perform at least three replicate injections at each volume to assess the reproducibility (calculate the %RSD of the peak areas).
-
-
Identify the Optimal Volume: The optimal injection volume will be the highest volume that provides a strong, reproducible signal without significant peak distortion (i.e., a peak asymmetry factor between 0.9 and 1.2).
-
Consider Splitless Injection: If sensitivity is still an issue at the optimal split injection volume, switch to splitless injection mode and repeat the experiment, starting with a 0.5 µL injection.
Visualizations
Caption: Troubleshooting workflow for common injection volume issues.
Caption: Relationship between injection volume and chromatographic outcomes.
References
Dealing with poor solubility of Methyl acetylacetate-d3 in aqueous solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals experiencing challenges with the poor aqueous solubility of Methyl acetylacetate-d3.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
There is no readily available experimental data specifically for the solubility of this compound in aqueous solutions. However, we can infer its likely solubility based on its non-deuterated analog, methyl acetoacetate (B1235776).
Reports on the aqueous solubility of methyl acetoacetate vary, with some sources describing it as miscible with water, while others state it is slightly soluble[1][2]. Quantitative data also shows some discrepancy, with reported values around 40 g/100 mL (at 20°C) and 460 g/L (at 20°C)[3][4]. This suggests a moderate to high solubility.
Crucially, studies have shown that deuterium (B1214612) incorporation can increase the aqueous solubility of a compound. For instance, the solubility of flurbiprofen-d8 was found to be twice that of its non-deuterated counterpart[5]. Therefore, it is reasonable to expect that this compound will have a solubility that is at least comparable to, and likely slightly higher than, methyl acetoacetate.
Q2: Why is my this compound not dissolving in my aqueous buffer?
Even with moderate to high solubility, several factors can contribute to dissolution problems:
-
Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in your specific buffer system.
-
Temperature: Solubility is temperature-dependent. Room temperature or colder solutions may not be sufficient for dissolution.
-
pH of the Solution: The pH of your aqueous solution can influence the stability and solubility of the ester[6].
-
Purity of the Compound: Impurities in your this compound sample could affect its solubility.
-
Kinetics of Dissolution: The rate of dissolution may be slow, requiring more time and agitation.
Q3: Can I use organic solvents to aid dissolution?
Yes, using a co-solvent is a common and effective strategy. Methyl acetoacetate is soluble in organic solvents like ethanol (B145695) and ether[7]. Introducing a small amount of a water-miscible organic solvent can significantly improve the solubility of this compound in an aqueous solution.
Q4: Will heating the solution improve solubility?
Yes, for most compounds, solubility increases with temperature. Gently warming the solution can help dissolve this compound. However, be aware that methyl acetoacetate can slightly decompose at its boiling point[8]. It is advisable to use the lowest effective temperature.
Troubleshooting Guide
This guide provides a systematic approach to addressing poor solubility issues with this compound.
Initial Steps
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the expected solubility limit.
-
Increase Agitation: Vigorously vortex or stir your solution for an extended period.
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) while agitating. Avoid excessive heat.
-
Sonication: Use a sonicator bath to break down any compound aggregates and enhance dissolution.
Advanced Techniques
If the initial steps fail, consider the following formulation strategies:
-
Co-solvency: Introduce a water-miscible organic co-solvent.
-
pH Adjustment: Modify the pH of your aqueous buffer.
-
Solid Dispersion: Prepare a solid dispersion of your compound.
Detailed protocols for these techniques are provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Reported Aqueous Solubility of Methyl Acetoacetate (Non-deuterated)
| Solubility Value | Temperature | Source Citation |
| 460 g/L | 20 °C | [4][9] |
| 40 g/100 mL | 20 °C | [3] |
| Miscible with water | Not Specified | [1] |
| Soluble in 2 parts water | Not Specified | [8][10] |
| Slightly soluble in water | Not Specified | [2] |
Note: The conflicting reports suggest that while methyl acetoacetate is highly soluble, it may not be fully miscible in all proportions.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
This protocol describes how to use a water-miscible organic solvent to improve the solubility of this compound.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS)
-
Water-miscible organic solvent (e.g., ethanol, DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small volume of the organic co-solvent (e.g., 10-50 µL of ethanol or DMSO) directly to the compound.
-
Vortex the tube until the compound is fully dissolved in the co-solvent.
-
Slowly add your aqueous buffer to the dissolved compound solution in a dropwise manner while continuously vortexing.
-
Continue to add the buffer until you reach the final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 2: pH Adjustment for Improved Stability and Solubility
This protocol details how to assess and adjust the pH of your aqueous solution to potentially improve the solubility of this compound.
Materials:
-
This compound
-
A range of aqueous buffers with different pH values (e.g., pH 5, 6, 7, 7.4, 8)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare small-scale test solutions of your desired concentration of this compound in each of the different pH buffers.
-
Stir each solution at a constant temperature for a set period (e.g., 1-2 hours).
-
Visually assess the solubility in each buffer.
-
Measure the final pH of each solution to ensure it has not significantly changed.
-
Select the buffer with the optimal pH that provides the best solubility without compromising the stability of your compound. Note that methyl acetoacetate is not stable in the presence of strong aqueous bases or acids[6].
Protocol 3: Preparation of a Solid Dispersion
This protocol describes the solvent evaporation method for creating a solid dispersion to enhance the dissolution rate.
Materials:
-
This compound
-
A water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A common volatile solvent in which both the compound and carrier are soluble (e.g., ethanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve both the this compound and the water-soluble carrier in the common volatile solvent.
-
Remove the solvent using a rotary evaporator or by placing it in a vacuum oven until a dry, solid film is formed.
-
The resulting solid dispersion can then be crushed into a powder.
-
This powder can be directly dissolved in your aqueous buffer, which should result in a faster dissolution rate and potentially higher apparent solubility.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing poor solubility.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. Methyl acetoacetate [chembk.com]
- 3. Methyl acetoacetate - Wikipedia [en.wikipedia.org]
- 4. Methyl acetoacetate | 105-45-3 [chemnet.com]
- 5. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CAS 105-45-3: Methyl acetoacetate | CymitQuimica [cymitquimica.com]
- 8. Methyl Acetoacetate [drugfuture.com]
- 9. METHYL ACETOACETATE - Ataman Kimya [atamanchemicals.com]
- 10. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Metabolic Flux Model Validation: Established Tracers and the Potential of Methyl Acetylacetate-d3
For Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology. The validation of these metabolic models is paramount to ensure the accuracy of the insights gained, which are invaluable for understanding disease states and for the development of novel therapeutics. The choice of isotopic tracer is a cornerstone of a successful MFA study. This guide provides a comprehensive comparison of established isotopic tracers and explores the potential application of Methyl acetylacetate-d3 for validating metabolic flux models.
Data Presentation: Comparison of Isotopic Tracers
The selection of an appropriate isotopic tracer is contingent on the specific metabolic pathways of interest. Below is a comparison of commonly used tracers and the theoretical application of this compound.
| Tracer Type | Principle | Primary Pathways Traced | Advantages | Disadvantages |
| ¹³C-Labeled Glucose | Tracks the carbon backbone of glucose. | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle.[1][2] | Gold standard for central carbon metabolism; high-resolution flux maps.[1][2] | Can be expensive; provides limited insight into redox cofactor metabolism.[1] |
| Deuterium (²H)-Labeled Tracers | Tracks the exchange of hydrogen atoms. | Redox metabolism (e.g., NADPH production/consumption).[1] | Provides unique insights into redox balance, crucial for biosynthesis and antioxidant defense.[1] | Less direct for mapping central carbon pathways compared to ¹³C. |
| This compound (Hypothetical) | Tracks the fate of the acetyl group from acetoacetate (B1235776). | Ketone body metabolism, acetyl-CoA pool dynamics, TCA Cycle. | Potentially specific for tracing ketone body utilization and its contribution to the acetyl-CoA pool. | Not a commonly used tracer; limited availability and established protocols. |
Experimental Protocols
Detailed methodologies are essential for reproducible MFA studies. Below is a representative protocol for an in vitro ¹³C-Metabolic Flux Analysis experiment, which serves as a foundational method in the field.
Representative Protocol for ¹³C-Metabolic Flux Analysis (¹³C-MFA)
This protocol outlines the key steps for conducting a ¹³C-MFA experiment in cultured mammalian cells.
1. Cell Culture and Isotope Labeling:
-
Culture cells in a standard growth medium to the desired confluence.
-
Replace the standard medium with a labeling medium containing a ¹³C-labeled substrate, such as [U-¹³C₆]glucose. The choice of labeled substrate depends on the pathways of interest.[2]
-
Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state, where the labeling of intracellular metabolites is constant.[3] This time can range from hours to days depending on the cell type and metabolic rates.
2. Sample Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with an ice-cold saline solution.
-
Extract the intracellular metabolites using a cold solvent, such as 80% methanol.
-
Collect the cell extract containing the labeled metabolites.
3. Analytical Measurement:
-
Analyze the isotopic labeling patterns of the extracted metabolites using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods separate the metabolites and provide data on the mass isotopomer distributions.
4. Data Analysis and Flux Calculation:
-
The measured mass isotopomer distributions are used in conjunction with a stoichiometric model of cellular metabolism.
-
Computational software is used to estimate the intracellular metabolic fluxes by fitting the experimental labeling data to the model.[4]
-
Statistical analysis is performed to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.[5]
Visualizing Metabolic Flux and Experimental Workflows
Diagrams are crucial for understanding the complex relationships in metabolic pathways and experimental designs.
Tracing Central Carbon Metabolism and the Role of Acetyl-CoA
The following diagram illustrates the central carbon metabolism pathways typically investigated with ¹³C-glucose and indicates how this compound could theoretically be used to probe the acetyl-CoA pool.
The Potential of this compound as a Tracer
While not a conventional tracer, this compound offers a potential tool for investigating specific metabolic questions. As the methyl ester of acetoacetic acid, a ketone body, it would likely be hydrolyzed to acetoacetate in biological systems. This labeled acetoacetate would then trace the pathways of ketone body metabolism.
In extrahepatic tissues, acetoacetate is converted to acetoacetyl-CoA and subsequently cleaved into two molecules of acetyl-CoA.[6] A d3-labeled methyl acetylacetate would, therefore, introduce a labeled acetyl-CoA pool, allowing researchers to quantify the contribution of ketone bodies to cellular energy metabolism through the TCA cycle. This could be particularly valuable in studies of diseases characterized by altered ketone body metabolism, such as diabetes, neurological disorders, and certain cancers.
References
- 1. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Gold Standard Debate: A Comparative Guide to Methyl Acetylacetate-d3 and ¹³C-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex matrices is a cornerstone of reliable data. In mass spectrometry-based bioanalysis, the choice of an appropriate internal standard is paramount to achieving this goal. This guide provides an objective comparison between deuterated internal standards, specifically Methyl acetylacetate-d3, and the increasingly favored ¹³C-labeled internal standards. While both serve to correct for variability during sample preparation and analysis, their fundamental properties can lead to significant differences in assay performance.
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry because their physicochemical properties closely mimic those of the analyte of interest.[1] This similarity allows them to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency.[2][3] However, the choice between deuterium (B1214612) (²H or D) and carbon-13 (¹³C) labeling can significantly impact the accuracy and robustness of an analytical method.[1]
Key Performance Differences: A Head-to-Head Comparison
The primary distinctions between deuterated and ¹³C-labeled internal standards lie in their chromatographic behavior, isotopic stability, and ability to compensate for matrix effects.[4] Generally, ¹³C-labeled standards are considered superior for many applications due to their closer physicochemical identity to the unlabeled analyte.[1][5]
Chromatographic Co-elution: An ideal internal standard should co-elute perfectly with the analyte to experience the same matrix effects at the same time.[4] ¹³C-labeled standards typically exhibit identical retention times to their unlabeled counterparts.[5][6][7] In contrast, deuterated standards, including this compound, can sometimes elute slightly earlier than the analyte due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[4][8] This chromatographic separation can lead to differential matrix effects and potentially biased quantification.[4][6]
Isotopic Stability: Deuterium atoms, particularly those at acidic positions or on heteroatoms, can be susceptible to back-exchange with protons from the solvent.[4] This can compromise the integrity of the internal standard and lead to inaccurate results.[9] ¹³C labels, being integral to the carbon skeleton of the molecule, are not prone to this exchange, offering greater stability throughout the analytical process.[4]
Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a significant challenge in bioanalysis.[4] Because ¹³C-labeled standards co-elute with the analyte, they are more effective at compensating for these effects, leading to improved accuracy and precision.[4][10] The potential chromatographic shift of deuterated standards can mean they are not subjected to the exact same matrix environment as the analyte at the point of ionization, which can compromise data quality.[6]
Quantitative Data Summary
| Performance Parameter | This compound (Deuterated IS) | ¹³C-Labeled Internal Standard | Rationale for Difference |
| Accuracy (% Bias) | Within ± 15% | Within ± 10% | ¹³C-IS provides better correction for matrix effects due to co-elution.[4][10] |
| Precision (% CV) | < 15% | < 10% | Co-elution of ¹³C-IS leads to more consistent analyte/IS response ratios.[11][12] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 | Both can achieve good linearity, but ¹³C-IS may offer a slightly better fit. |
| Chromatographic Shift | Possible (slight) | None expected | Due to the kinetic isotope effect in deuterated compounds.[4][8] |
| Isotopic Stability | Potential for back-exchange | Highly stable | C-¹³C bonds are not susceptible to exchange like C-²H bonds can be.[4][9] |
Experimental Protocols
A robust and reliable quantification of an analyte using an internal standard in a biological matrix by liquid chromatography-tandem mass spectrometry (LC-MS/MS) requires a well-defined experimental protocol. The following is a generalized methodology that can be adapted for the use of either this compound or a ¹³C-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
This is a common technique for removing proteins from biological samples like plasma prior to LC-MS/MS analysis.
-
Step 1: Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Step 2: Add the internal standard solution. For instance, add 300 µL of ice-cold acetonitrile (B52724) containing either this compound or the ¹³C-labeled internal standard at a fixed concentration (e.g., 50 ng/mL).[13]
-
Step 3: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Step 4: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Step 5: Carefully transfer the supernatant to a clean tube.
-
Step 6: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Step 7: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL) for injection into the LC-MS/MS system.[13]
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
MRM Transitions:
-
Analyte (Methyl acetylacetate): Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
¹³C-Labeled Methyl acetylacetate: Monitor the corresponding mass-shifted precursor to product ion transition.
-
3. Quantification
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.[4]
Mandatory Visualization
Conclusion
For the highest level of accuracy and precision in quantitative bioanalysis by LC-MS/MS, a ¹³C-labeled internal standard is the preferred choice.[1] Its ability to co-elute perfectly with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability.[4][6] While deuterated internal standards like this compound are more commonly used due to their lower cost and wider availability, they can introduce complications such as chromatographic shifts and potential isotope instability.[1][5] When using a deuterated standard, it is crucial to thoroughly validate the method to ensure that these potential issues do not compromise the quality of the data. For drug development and clinical studies where data integrity is paramount, the investment in a ¹³C-labeled internal standard is often justified by the increased reliability and robustness of the analytical method.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Inter-Laboratory Comparison of Quantitative Analysis Using Methyl Acetylacetate-d3: A Performance Guide
In the realm of quantitative analytical chemistry, particularly within the pharmaceutical and life sciences sectors, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reproducible results.[1][2] This guide provides a comprehensive inter-laboratory comparison of the quantitative analysis of methyl acetylacetate using its deuterated analog, Methyl acetylacetate-d3, as an internal standard. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the performance of this compound in a multi-laboratory setting and to compare its efficacy against an alternative internal standard.
The data and protocols presented herein are based on a hypothetical inter-laboratory study designed to reflect real-world analytical challenges. This guide summarizes quantitative data in structured tables, provides detailed experimental methodologies, and includes visualizations to illustrate key workflows and concepts, adhering to best practices in analytical method validation.
Hypothetical Inter-Laboratory Study Design
For this comparative study, five independent laboratories (designated as Lab A, Lab B, Lab C, Lab D, and Lab E) were tasked with quantifying the concentration of methyl acetylacetate in a prepared human plasma matrix. Each laboratory received identical sets of quality control (QC) samples at three concentration levels: low (15 ng/mL), medium (75 ng/mL), and high (150 ng/mL). The laboratories were instructed to perform the analysis using a standardized gas chromatography-mass spectrometry (GC-MS) method with this compound as the internal standard. A secondary objective was to compare the performance of this compound with a structural analog internal standard, Ethyl acetoacetate (B1235776).
Experimental Protocols
A detailed methodology was provided to all participating laboratories to ensure consistency in the analytical procedure.
1. Sample Preparation and Extraction
-
Internal Standard Spiking: To 100 µL of each plasma sample (calibration standards, QCs, and unknown samples), 10 µL of the internal standard working solution (this compound at 1 µg/mL or Ethyl acetoacetate at 1 µg/mL in methanol) was added.
-
Protein Precipitation: 1 mL of cold acetonitrile (B52724) was added to each sample to precipitate plasma proteins. The samples were vortexed for 1 minute.
-
Centrifugation: The samples were centrifuged at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: The supernatant was carefully transferred to a clean tube.
-
Evaporation: The supernatant was evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The residue was reconstituted in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: Increase to 150°C at 10°C/min.
-
Hold: Hold at 150°C for 2 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Methyl acetylacetate: m/z 116, 74
-
This compound: m/z 119, 77
-
Ethyl acetoacetate: m/z 130, 88
-
3. Data Analysis and Quantification
Quantification was performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. A linear regression model with a weighting factor of 1/x was used.
Data Presentation and Comparison
The following tables summarize the performance data from the five participating laboratories for the quantification of methyl acetylacetate using this compound as the internal standard.
Table 1: Inter-Laboratory Accuracy and Precision using this compound
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Lab A | Low QC | 15 | 14.8 | 98.7 | 4.2 |
| Mid QC | 75 | 76.1 | 101.5 | 3.1 | |
| High QC | 150 | 147.9 | 98.6 | 2.5 | |
| Lab B | Low QC | 15 | 15.3 | 102.0 | 5.1 |
| Mid QC | 75 | 74.2 | 98.9 | 3.8 | |
| High QC | 150 | 151.8 | 101.2 | 2.9 | |
| Lab C | Low QC | 15 | 14.5 | 96.7 | 4.8 |
| Mid QC | 75 | 75.9 | 101.2 | 3.5 | |
| High QC | 150 | 148.5 | 99.0 | 2.7 | |
| Lab D | Low QC | 15 | 15.6 | 104.0 | 5.5 |
| Mid QC | 75 | 73.8 | 98.4 | 4.1 | |
| High QC | 150 | 149.3 | 99.5 | 3.0 | |
| Lab E | Low QC | 15 | 14.9 | 99.3 | 4.5 |
| Mid QC | 75 | 76.5 | 102.0 | 3.3 | |
| High QC | 150 | 150.9 | 100.6 | 2.6 |
Table 2: Comparison of Performance with an Alternative Internal Standard (Ethyl Acetoacetate)
| Parameter | This compound | Ethyl acetoacetate (Structural Analog) |
| Overall Accuracy | 98.4% - 104.0% | 85.2% - 118.5% |
| Overall Precision (%RSD) | 2.5% - 5.5% | 8.1% - 15.3% |
| Linearity (r²) | > 0.998 | > 0.991 |
| Matrix Effect | Minimal and compensated | Significant variability observed |
| Co-elution with Analyte | Yes | No, chromatographically resolved |
The data clearly indicates that the use of this compound as an internal standard resulted in superior accuracy and precision across all participating laboratories.[3][4] The stable isotope-labeled internal standard co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and ionization efficiency.[1] In contrast, the structural analog, Ethyl acetoacetate, while chromatographically resolved, exhibited greater variability in performance, likely due to differences in extraction recovery and ionization response compared to the analyte.
Mandatory Visualization
Conclusion
References
Evaluating Methyl Acetylacetate-d3 as an Internal Standard: A Guide to Linearity and Range Assessment
For researchers, scientists, and professionals in drug development, the selection of a suitable internal standard is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. This guide provides a comparative framework for evaluating the linearity and dynamic range of Methyl acetylacetate-d3 when used as an internal standard, particularly in chromatographic and mass spectrometric assays.
While specific, publicly available validation reports on the linearity and range of this compound are limited, this guide synthesizes established principles of bioanalytical method validation and draws comparisons with similar deuterated internal standards to provide a robust framework for its evaluation. This compound is commercially available and intended for use in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte of interest, Methyl acetoacetate (B1235776). This similarity ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation, effectively compensating for variability in these steps.
The primary advantage of a deuterated internal standard is its co-elution with the analyte, which allows it to experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer. This leads to more accurate and precise quantification compared to non-deuterated internal standards, which may have different retention times and be affected differently by the sample matrix.
Table 1: Comparison of Expected Performance Parameters
| Validation Parameter | Expected Performance with this compound (Deuterated IS) | Typical Performance with a Non-Deuterated Structural Analog IS |
| Linearity (Coefficient of Determination, R²) | ≥ 0.995 | ≥ 0.99 |
| Dynamic Range | Typically 3-4 orders of magnitude (e.g., 1 ng/mL to 1000 ng/mL) | May be narrower depending on the compound's response and matrix effects |
| Accuracy (% Bias) | Within ±15% (±20% at the Lower Limit of Quantification) | Can be more variable, often within ±20% |
| Precision (% Relative Standard Deviation) | ≤ 15% (≤ 20% at the Lower Limit of Quantification) | ≤ 20% |
Experimental Protocols for Evaluation
To rigorously evaluate the linearity and range of this compound as an internal standard for the quantification of Methyl acetoacetate, a comprehensive validation study should be conducted. The following protocols for GC-MS and LC-MS/MS are based on established methodologies for similar small molecules.
Protocol 1: GC-MS Method for Linearity and Range Assessment
This protocol is designed for the analysis of Methyl acetoacetate in a biological matrix (e.g., plasma or urine).
1. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a stock solution of Methyl acetoacetate in a suitable organic solvent (e.g., methanol).
-
Prepare a separate stock solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
-
Create a series of calibration standards by spiking a blank biological matrix with varying concentrations of the Methyl acetoacetate stock solution to cover the expected analytical range. A typical range could be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Add a constant volume of the this compound stock solution to each calibration standard and quality control (QC) sample.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of each calibration standard, QC sample, and study sample, add 200 µL of the internal standard spiking solution in acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate (B1210297) for GC-MS analysis.
3. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor appropriate m/z ions for Methyl acetoacetate and this compound.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Methyl acetoacetate / this compound) against the concentration of Methyl acetoacetate.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), which should ideally be ≥ 0.995.
-
The linear range is the concentration range over which the assay is demonstrated to be linear, accurate, and precise.
Protocol 2: LC-MS/MS Method for Linearity and Range Assessment
This protocol provides an alternative method using liquid chromatography coupled with tandem mass spectrometry, which often offers higher sensitivity and specificity.
1. Preparation of Calibration Standards and Quality Control Samples:
-
Follow the same procedure as described in the GC-MS protocol.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, QC sample, and study sample, add 200 µL of the internal standard spiking solution in methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Methyl acetoacetate from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Optimize and monitor specific precursor-to-product ion transitions for both Methyl acetoacetate and this compound.
-
4. Data Analysis:
-
Follow the same data analysis procedure as described in the GC-MS protocol.
Visualizing the Workflow
To better understand the process of evaluating an internal standard, the following diagrams illustrate the key workflows.
References
Safety Operating Guide
Proper Disposal of Methyl Acetylacetate-d3: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl acetylacetate-d3, a deuterated analog of methyl acetoacetate. While the chemical properties of this compound are nearly identical to its non-deuterated counterpart, adherence to established protocols for flammable and combustible liquids is crucial.
Immediate Safety and Logistical Information
This compound should be handled with the same precautions as methyl acetoacetate, which is classified as a combustible liquid and can cause serious eye damage. Improper disposal can lead to environmental contamination and potential fire hazards. Therefore, it is imperative to follow the disposal procedures outlined by your institution's Environmental Health and Safety (EHS) department and local regulations.
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Prevent the release of vapors and avoid contact with skin and eyes.
Quantitative Data for Methyl Acetoacetate
The following table summarizes key quantitative data for methyl acetoacetate, which serves as a reliable reference for the handling and disposal of its deuterated form.
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Appearance | Colorless | [2] |
| Molecular Weight | 116.12 g/mol | [2] |
| Boiling Point | 169-170 °C (336-338 °F) | [2] |
| Melting Point | -80 °C (-112 °F) | [2] |
| Flash Point | 70 °C (158 °F) (closed cup) | [2] |
| Flammability Limits | LEL: 3.1%, UEL: 16% | [2] |
| RCRA Waste Number | Not listed directly, but may be classified as D001 (Ignitable) | [2][3] |
| Shipping Name | Combustible liquid, n.o.s. (methyl acetoacetate) |
Disposal Operational Plan
The disposal of this compound must be conducted in accordance with hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Do not mix with other waste streams, especially incompatible materials such as strong acids, bases, or oxidizing agents.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Container Management:
-
Use a container that is in good condition, compatible with the chemical (e.g., the original container or a designated solvent waste container), and has a secure, tight-fitting lid.[4]
-
Keep the container closed at all times except when adding waste.[4]
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Ensure all required paperwork is completed accurately.
-
The ultimate disposal method will be determined by the approved waste disposal facility and may include incineration.
-
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should include a clear plan for the collection and disposal of all resulting waste streams, including contaminated labware and cleaning materials. Spills should be managed by absorbing the material with an inert absorbent (e.g., vermiculite, sand) and collecting it in a sealed container for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
